molecular formula C12H23NO4 B558287 Methyl (tert-butoxycarbonyl)-L-leucinate CAS No. 63096-02-6

Methyl (tert-butoxycarbonyl)-L-leucinate

カタログ番号: B558287
CAS番号: 63096-02-6
分子量: 245.32 g/mol
InChIキー: QSEVMIMUBKMNOU-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (tert-butoxycarbonyl)-L-leucinate is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVMIMUBKMNOU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446903
Record name Methyl N-(tert-butoxycarbonyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63096-02-6
Record name Methyl N-(tert-butoxycarbonyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-L-leucine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl (tert-butoxycarbonyl)-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl (tert-butoxycarbonyl)-L-leucinate. This compound, a protected derivative of the essential amino acid L-leucine, is a critical building block in the field of peptide synthesis and drug discovery.

Core Chemical Properties

This compound, also known as Boc-L-Leu-OMe, is a white to light yellowish liquid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled and sequential peptide bond formation.

Quantitative Data Summary
PropertyValueReference(s)
IUPAC Name methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate[1]
Synonyms Boc-L-Leu-Ome; N-(tert-Butoxycarbonyl)-L-leucine methyl ester[1]
CAS Number 63096-02-6[2]
Molecular Formula C12H23NO4[1][2]
Molecular Weight 245.32 g/mol [1][2]
Appearance Light yellowish liquid[1][2]
Density 0.991 g/mL at 25 °C[1]
Boiling Point 205 °C[1]
Melting Point 147-149°C[1]
Optical Rotation [α]D20 = -32.91 ± 2º (c=1 in DMF)[2]
Storage Store at 2-8 °C[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of N-Boc-L-leucine.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-Boc-L-leucine.

Materials:

  • N-Boc-L-leucine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl2) or Trimethylchlorosilane (TMSCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-leucine in anhydrous methanol.

  • Esterification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Logical Workflow for Synthesis

G cluster_synthesis Synthesis of this compound BocLeu N-Boc-L-leucine Reaction Esterification Reaction BocLeu->Reaction MeOH Methanol (Solvent) MeOH->Reaction Esterification_reagent Esterification Reagent (e.g., SOCl2) Esterification_reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The purity and identity of this compound are confirmed using various analytical techniques.

Experimental Protocols: Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC.

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detection at 210-220 nm.

    • Expected Result: A single major peak indicating high purity (>98%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

    • ¹H NMR (in CDCl₃): Expected signals include those for the tert-butyl group (singlet, ~1.4 ppm), the leucine side chain protons (multiplets), the alpha-proton (multiplet), the methyl ester group (singlet, ~3.7 ppm), and the NH proton (doublet).

    • ¹³C NMR (in CDCl₃): Expected signals for all 12 carbons, including the carbonyls of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the leucine side chain and methyl ester.

  • Mass Spectrometry (MS): Confirms the molecular weight.

    • Technique: Electrospray ionization (ESI).

    • Expected Result: A peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.

Application in Peptide Synthesis

This compound is a key intermediate in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions, while the methyl ester protects the C-terminus.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of using a Boc-protected amino acid like this compound in SPPS.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Support Deprotection N-terminal Deprotection (e.g., TFA) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Neutralization Neutralization (e.g., DIEA) Washing1->Neutralization Washing2 Washing Neutralization->Washing2 Coupling Coupling of Boc-Amino Acid Washing2->Coupling Washing3 Washing Coupling->Washing3 Repeat Repeat Cycle Washing3->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin Repeat->Cleavage Final Cycle Peptide Final Peptide Cleavage->Peptide

Caption: General workflow of a solid-phase peptide synthesis cycle.

References

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-leucine methyl ester (Boc-L-Leu-OMe), a critical building block in synthetic peptide chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its relevance in significant biological pathways.

Core Compound Data

N-(tert-Butoxycarbonyl)-L-leucine methyl ester is a derivative of the amino acid L-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester protecting the carboxylic acid. These modifications prevent unwanted side reactions during peptide synthesis and enhance solubility in organic solvents.[]

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for N-(tert-Butoxycarbonyl)-L-leucine methyl ester.

PropertyValueReference
Molecular Weight 245.32 g/mol [][2]
Molecular Formula C₁₂H₂₃NO₄[][2]
Appearance Colorless to light yellow liquid[][3]
CAS Number 63096-02-6[2]
Density 0.991 g/mL at 25 °C[]
Boiling Point 205 °C[]
Melting Point 147-149 °C[]
HPLC Purity 99.11%[3]
Optical Rotation -5.4° (c=1g/100mL, CHCl₃, 20°C, 589nm)[3]
Storage 2-8 °C for long-term storage[]

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-L-leucine Methyl Ester

This protocol is based on a general procedure for the esterification of amino acids followed by N-protection.

Part 1: Synthesis of L-leucine methyl ester hydrochloride

This step converts the native amino acid into its methyl ester hydrochloride salt.

  • Materials: L-leucine, Methanol (MeOH), Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[4].

  • Procedure:

    • Suspend L-leucine (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

    • Slowly add thionyl chloride (3.0 eq.) or TMSCl (2.0 eq.) dropwise to the suspension.[5]

    • Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or stir at room temperature for 12-24 hours if using TMSCl.[4][5]

    • Monitor the reaction completion using thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-leucine methyl ester hydrochloride. This product is often used in the next step without further purification.

Part 2: N-Boc Protection

This step introduces the Boc protecting group to the amino group of the newly formed methyl ester.

  • Materials: L-leucine methyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the crude L-leucine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (3.0 eq.) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (1.0 eq.).[5]

    • Allow the reaction to warm to room temperature and stir for 10-12 hours.[5]

    • Remove the volatile organic solvents in vacuo.

    • Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 times).

    • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-Butoxycarbonyl)-L-leucine methyl ester.[5]

    • If necessary, purify the final product using silica gel column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Leu-OMe is a valuable reagent for solution-phase peptide synthesis. However, the Boc-protected amino acid (Boc-L-Leu-OH) is a cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized workflow for a single coupling cycle in Boc-SPPS.

  • Materials: Boc-protected amino acid (e.g., Boc-L-leucine), resin (e.g., Merrifield or PAM resin), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), coupling agents (e.g., HBTU, HATU).

  • Procedure:

    • Resin Preparation: Swell the resin in an appropriate solvent like DCM.

    • Deprotection: Remove the Boc protecting group from the resin-bound peptide chain by treating it with a solution of TFA in DCM (typically 25-50%). This exposes a free amine group.

    • Neutralization: Neutralize the resulting TFA salt with a base, such as a solution of DIEA in DCM, to yield the free amine.[6]

    • Coupling: Activate the next Boc-protected amino acid (in this case, Boc-L-leucine) with a coupling agent and add it to the resin to form a new peptide bond.

    • Washing: Wash the resin extensively to remove excess reagents and byproducts. This cycle is repeated to elongate the peptide chain.

Mandatory Visualizations

Boc-SPPS Workflow

The following diagram illustrates a single cycle of the Boc Solid-Phase Peptide Synthesis (SPPS) process.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-Protected) Deprotection Deprotection (TFA in DCM) Resin->Deprotection TFA_Salt Resin-Bound Peptide (TFA Salt) Deprotection->TFA_Salt Neutralization Neutralization (DIEA in DCM) TFA_Salt->Neutralization Free_Amine Resin-Bound Peptide (Free Amine) Neutralization->Free_Amine Coupling Coupling (Boc-AA, HBTU) Free_Amine->Coupling Washing Washing Coupling->Washing Elongated_Peptide Elongated Peptide (Boc-Protected) Washing->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle mTOR_Signaling Leucine Leucine mTORC1 mTORC1 (Mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 Activates S6K1 p70S6 Kinase 1 (S6K1) mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits (Phosphorylates) Autophagy Autophagy (Cellular Recycling) mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits

References

Boc-L-Leu-OMe physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical properties of N-tert-Butoxycarbonyl-L-leucine methyl ester (Boc-L-Leu-OMe), a crucial reagent in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Core Physical Properties

Boc-L-Leu-OMe is a protected derivative of the amino acid L-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. These modifications are critical for its application in stepwise peptide chain elongation.

Data Summary

The physical characteristics of Boc-L-Leu-OMe are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Physical PropertyValueCitations
Molecular Formula C₁₂H₂₃NO₄[1][][3][4]
Molecular Weight 245.32 g/mol [1][][3][4]
Melting Point 147-149 °C[1][]
Boiling Point 205 °C (literature)[1][]
Density 0.991 g/mL at 25 °C (literature)[1][]
Appearance White/off-white solid or light yellowish liquid[][4][5]

Note: The reported appearance varies. Given the melting point of 147-149°C, Boc-L-Leu-OMe is a solid at standard ambient temperature and pressure. The description as a liquid may refer to the substance in its molten state or as a supercooled liquid.

Experimental Protocols

Standardized methods are employed to determine the physical properties of chemical compounds like Boc-L-Leu-OMe. The following are generalized protocols representative of those used to obtain the data cited.

Melting Point Determination (Capillary Method)
  • Sample Preparation : A small, dry sample of crystalline Boc-L-Leu-OMe is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer.

  • Heating : The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range (e.g., 147-149 °C) is reported as the melting point.

Boiling Point Determination (Distillation Method)
  • Apparatus Setup : A small quantity of Boc-L-Leu-OMe is placed in a distillation flask. The flask is fitted with a condenser, a thermometer with the bulb positioned at the vapor outlet, and a collection vessel. The setup is typically performed under reduced pressure to prevent decomposition at high temperatures.

  • Heating : The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Equilibrium : The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the recorded pressure.

  • Correction : If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point is corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation. The reported value of 205 °C is a literature value, likely normalized to standard pressure.[1][]

Application in Peptide Synthesis

Boc-L-Leu-OMe is a fundamental building block in peptide synthesis. The Boc group protects the N-terminus, allowing for controlled, sequential addition of amino acids to a growing peptide chain. The methyl ester protects the C-terminus. The following diagram illustrates the logical workflow of a basic dipeptide formation using Boc-L-Leu-OMe.

PeptideSynthesisWorkflow BocLeuOMe Boc-L-Leu-OMe Deprotection Ester Hydrolysis (e.g., LiOH) BocLeuOMe->Deprotection BocLeuOH Boc-L-Leu-OH Deprotection->BocLeuOH Coupling Peptide Coupling (e.g., DCC/HOBt) BocLeuOH->Coupling AminoAcid Second Amino Acid (e.g., H-Gly-OMe) AminoAcid->Coupling Dipeptide Protected Dipeptide (Boc-Leu-Gly-OMe) Coupling->Dipeptide

Caption: Workflow for dipeptide synthesis using Boc-L-Leu-OMe.

References

Solubility Profile of Methyl (tert-butoxycarbonyl)-L-leucinate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl (tert-butoxycarbonyl)-L-leucinate (Boc-L-Leu-OMe), a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic protocols, formulation development, and purification processes. While extensive quantitative data remains limited in publicly available literature, this guide consolidates the existing information and provides standardized methodologies for its determination.

Overview of this compound

This compound is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid enhance its stability and facilitate its use in peptide coupling reactions. It typically presents as a colorless to light yellowish liquid.

Quantitative Solubility Data

SolventChemical FormulaTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)C₂H₆OSNot Specified50~0.204

Note: The molar solubility is an approximation based on the provided mg/mL value and a molecular weight of 245.32 g/mol . The original source suggests that warming and sonication may be required to achieve this solubility.

Qualitative assessments indicate that the related compound, N-Boc-L-leucine, is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. While this suggests that the methyl ester derivative may also be soluble in these solvents, empirical determination is necessary for quantitative values.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible, confirming saturation.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Dilute the collected supernatant with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method.

    • Generate a standard calibration curve using solutions of known concentrations of this compound in the same solvent.

    • Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_analysis Analysis cluster_calc Calculation A Add excess Methyl (tert-butoxycarbonyl)-L-leucinate to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow undissolved solute to settle C->D E Withdraw known volume of supernatant D->E F Dilute sample to a known volume E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a fundamental parameter for its application in research and development. While quantitative data is currently sparse, the provided experimental protocol offers a robust framework for its determination in a variety of organic solvents. The generation of comprehensive solubility data will undoubtedly facilitate the optimization of synthetic routes and the development of novel peptide-based therapeutics.

An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-L-leucine methyl ester (Boc-L-leucine methyl ester). Understanding the stability profile of this critical raw material is paramount for ensuring its integrity in peptide synthesis and other applications in drug development, thereby guaranteeing reproducible results and the quality of the final products.

Chemical Properties and Recommended Storage

Boc-L-leucine methyl ester is a derivative of the amino acid L-leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. These modifications render it stable under specific conditions but also susceptible to degradation under others.

PropertyValueReference
CAS Number 63096-02-6[1][2]
Molecular Formula C12H23NO4[1][3]
Molecular Weight 245.32 g/mol [1][3]
Appearance Light yellowish liquid[1][3]
Recommended Storage Temperature 0°C to 8°C[1][4][5]
Purity (typical) ≥ 98% (HPLC)[1]

For optimal shelf life, Boc-L-leucine methyl ester should be stored in a tightly sealed container in a refrigerator at 0°C to 8°C .[1][4][5] It should be protected from moisture and light.

Stability Profile and Degradation Pathways

The stability of Boc-L-leucine methyl ester is primarily influenced by pH, temperature, and light. The presence of the Boc and methyl ester functional groups dictates its degradation pathways.

pH Stability
  • Acidic Conditions: The Boc protecting group is highly sensitive to acidic conditions.[6] Acid-catalyzed hydrolysis leads to the cleavage of the Boc group, yielding L-leucine methyl ester and byproducts such as tert-butanol and isobutylene. This degradation pathway is a well-established method for deprotection in peptide synthesis.

  • Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[7] However, the methyl ester group can be susceptible to base-catalyzed hydrolysis (saponification), which would yield Boc-L-leucine. This reaction is generally slower than the acid-catalyzed deprotection of the Boc group.

The primary degradation pathways under hydrolytic stress are illustrated below:

BocLeuOMe Boc-L-leucine methyl ester LeuOMe L-leucine methyl ester BocLeuOMe->LeuOMe Acidic Hydrolysis (H+) BocLeuOH Boc-L-leucine BocLeuOMe->BocLeuOH Basic Hydrolysis (OH-) tBuOH tert-butanol BocLeuOMe->tBuOH Acidic Hydrolysis (H+) isobutylene isobutylene + CO2 BocLeuOMe->isobutylene Acidic Hydrolysis (H+) cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Stability Data & Degradation Profile HPLC->Data NMR NMR for Structure Elucidation LCMS->NMR LCMS->Data NMR->Data Sample Boc-L-leucine methyl ester Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

References

Spectroscopic and Spectrometric Characterization of Methyl (tert-butoxycarbonyl)-L-leucinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for Methyl (tert-butoxycarbonyl)-L-leucinate, a key building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, the following signals are expected in ¹H and ¹³C NMR spectra, typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0d1HNH
~4.3m1Hα-CH
3.73s3HOCH₃
~1.7m1Hγ-CH
~1.5m2Hβ-CH₂
1.45s9HC(CH₃)₃ (Boc)
~0.9d6Hδ-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~173C=O (ester)
~155C=O (carbamate)
~80C(CH₃)₃ (Boc)
~52OCH₃
~52α-CH
~41β-CH₂
~28C(CH₃)₃ (Boc)
~25γ-CH
~22δ-CH₃
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₁₂H₂₃NO₄, with a molecular weight of approximately 245.32 g/mol .[]

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
246.17[M+H]⁺
268.15[M+Na]⁺
190.13[M+H - C₄H₈]⁺
146.12[M+H - Boc]⁺
88.08[Leucine methyl ester fragment]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the integrals of the signals are determined to provide information on the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole analyzer, is commonly used.

  • Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized to produce protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer where they are separated based on their mass-to-charge ratio.

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

Visualizations

The following diagrams illustrate the general workflows for NMR and MS analysis.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3) NMR_Acquisition Data Acquisition (1H and 13C NMR) NMR_Sample_Prep->NMR_Acquisition Instrument Loading NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing FID NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Processing->NMR_Analysis Spectrum Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Structural Information MS_Sample_Prep Sample Preparation (Dilute in Solvent) MS_Ionization Ionization (ESI) MS_Sample_Prep->MS_Ionization Infusion MS_Analysis Mass Analysis (m/z Measurement) MS_Ionization->MS_Analysis Ions MS_Fragmentation Fragmentation (MS/MS) MS_Analysis->MS_Fragmentation Precursor Ion Selection MS_Fragmentation->Structure_Confirmation Fragmentation Pattern Compound This compound Compound->NMR_Sample_Prep Compound->MS_Sample_Prep Logical_Relationship cluster_Properties Molecular Properties cluster_Spectroscopy Spectroscopic Techniques cluster_Data Resulting Data Compound This compound Structure Chemical Structure (C12H23NO4) Compound->Structure MW Molecular Weight (~245.32 g/mol) Compound->MW NMR NMR Spectroscopy (1H, 13C) Structure->NMR Determines MS Mass Spectrometry (ESI-MS) MW->MS Determines NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data Provides MS_Data m/z of Molecular Ion and Fragments MS->MS_Data Provides

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptides. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) group remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). Despite the rise of Fmoc chemistry, the Boc strategy offers distinct advantages, especially for the synthesis of long or challenging hydrophobic sequences. This technical guide provides an in-depth exploration of the Boc protecting group's role in peptide synthesis, detailing its underlying chemistry, experimental protocols, and comparative data to inform its application in research and drug development.

The Boc group is an acid-labile protecting group for amines.[1] In the context of SPPS, it temporarily shields the Nα-amino group of an amino acid, preventing self-polymerization and directing the sequence of peptide bond formation.[2][3] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method where the temporary Nα-Boc group is removed by a moderately strong acid, while more permanent benzyl-based side-chain protecting groups are cleaved at the final stage with a much stronger acid.[4][5]

The Chemistry of Boc Protection and Deprotection

The successful application of Boc chemistry hinges on the differential acid lability between the Nα-Boc group and the side-chain protecting groups, a concept often referred to as "quasi-orthogonality".[5]

Boc Protection of Amino Acids

The introduction of the Boc group to the Nα-amino group of an amino acid is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[6][7] The reaction proceeds via the attack of the nucleophilic amine on one of the carbonyl carbons of Boc₂O.[7][8] This process is often facilitated by a base to deprotonate the amino group, enhancing its nucleophilicity.[8]

G cluster_protection Boc Protection Mechanism AA R-NH₂ (Amino Acid) Intermediate [Tetrahedral Intermediate] AA->Intermediate attacks C=O of Boc₂O Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (Boc-protected Amino Acid) Intermediate->Product collapse & proton transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts leaving group decomposition

Caption: Mechanism of Boc protection of an amino acid.

Boc Deprotection in SPPS

The removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][4][9] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation.[7][8] This cation can potentially alkylate nucleophilic side chains, such as those of tryptophan, methionine, and cysteine.[10] To prevent these side reactions, scavengers like dithiothreitol (DTE) or anisole are often added to the deprotection solution.[4][10]

Following deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt, which is not nucleophilic.[11] A neutralization step, typically with a hindered base like N,N-diisopropylethylamine (DIEA), is required to generate the free amine before the next coupling cycle.[10][11]

G cluster_deprotection Boc Deprotection and Neutralization Boc_Peptide Resin-Peptide-NH-Boc Protonation Resin-Peptide-NH-Boc(H⁺) Boc_Peptide->Protonation + TFA Carbocation t-Butyl cation + Resin-Peptide-Carbamic Acid Protonation->Carbocation fragmentation Free_Amine_Salt Resin-Peptide-NH₃⁺TFA⁻ Carbocation->Free_Amine_Salt decarboxylation Free_Amine Resin-Peptide-NH₂ Free_Amine_Salt->Free_Amine + DIEA (Neutralization)

Caption: Boc deprotection and neutralization pathway.

The Boc-SPPS Workflow

A typical cycle in Boc-based solid-phase peptide synthesis involves a series of repeated steps to elongate the peptide chain.[5][10]

G start Start with Resin-Bound Amino Acid deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (Activated Boc-Amino Acid) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 repeat Repeat for next amino acid wash3->repeat repeat->deprotection Yes final_cleavage Final Cleavage and Deprotection (e.g., HF, TFMSA) repeat->final_cleavage No end Purified Peptide final_cleavage->end

Caption: Cyclical workflow of Boc-based SPPS.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Boc-SPPS.

Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the Boc protection of an amino acid using Boc anhydride.

Reagents and Materials:

  • Amino acid

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[12]

  • With stirring at room temperature, add Boc₂O (1.1 equivalents).[12]

  • Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).[12]

  • Dilute the reaction mixture with water.[12]

  • Extract the aqueous mixture twice with ethyl acetate to remove byproducts.[12]

  • Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[12]

  • Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude Boc-amino acid.[12]

Boc-SPPS Cycle: Deprotection, Neutralization, and Coupling

This protocol outlines a single cycle of amino acid addition in Boc-SPPS.

Reagents and Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Boc-amino acid

  • Coupling reagent (e.g., HBTU)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Deprotection:

    • Swell the peptide-resin in DCM.[5]

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes at room temperature.[13] For peptides containing sensitive residues like Cys, Met, or Trp, add 0.5% dithiothreitol (DTE) as a scavenger.[13]

    • Filter and wash the resin thoroughly with DCM and then isopropanol (IPA).[13]

  • Neutralization (Standard Protocol):

    • Wash the peptide-resin with DCM (3-5 times).[11]

    • Add a 10% solution of DIEA in DCM to the resin and agitate for 2 minutes.[11]

    • Drain the solution and repeat the neutralization step.[11]

    • Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3 times) to prepare for coupling.[11]

  • Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[5]

    • Add DIEA (4-8 equivalents) to activate the amino acid.[5]

    • Add the activated amino acid solution to the neutralized peptide-resin.[5]

    • Agitate the mixture for the duration of the coupling reaction (typically 1-2 hours), monitoring completion with a ninhydrin test.[14]

    • Drain the reaction mixture and wash the peptide-resin thoroughly with DMF and DCM.[5]

An alternative, more efficient approach is in situ neutralization , where the activated amino acid and neutralization base are added simultaneously to the TFA salt of the peptide-resin.[10][11] This can improve coupling efficiency for difficult sequences.[14]

Final Cleavage from the Resin

The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid.

Reagents and Materials:

  • Dried peptide-resin

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavenger (e.g., anisole)

  • Specialized HF cleavage apparatus

Procedure (Standard HF Cleavage):

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.[5]

  • Add a scavenger, such as anisole (typically 10% v/v).[5]

  • Cool the reaction vessel to between -5 and 0°C.[5]

  • Carefully condense anhydrous HF into the reaction vessel.[5]

  • Stir the mixture at 0°C for 1-2 hours.[5]

  • Evaporate the HF under vacuum.

  • Precipitate and wash the crude peptide with cold diethyl ether.

  • Dissolve the peptide in an appropriate aqueous buffer for purification by HPLC.

Quantitative Data and Comparisons

The choice between Boc and Fmoc chemistry is often dictated by the specific peptide sequence and desired outcome. While Fmoc has become more common due to its milder deprotection conditions, Boc chemistry holds significant advantages in certain scenarios.[15][]

ParameterBoc/Bzl StrategyFmoc/tBu StrategyReferences
Nα-Deprotection Reagent 50% TFA in DCM (strong acid)20% Piperidine in DMF (base)[4][17]
Side-Chain Deprotection HF, TFMSA (very strong acid)TFA (strong acid)[10][17]
Orthogonality Quasi-orthogonalFully orthogonal[4][14]
Solubility of Protected Peptides Generally higherCan be lower, leading to aggregation[14]
Synthesis of Hydrophobic Peptides Often preferred due to reduced aggregationMore prone to aggregation issues[14][18]
Coupling Reagents DCC/HOBt, HBTUHBTU, HATU[]
Final Cleavage Conditions Harsh (HF, TFMSA)Mild (TFA)[10][17]
Equipment Requires specialized HF-resistant apparatusStandard laboratory glassware[14][18]

The protonation of the N-terminus after Boc deprotection can disrupt inter-chain hydrogen bonding, which is a primary cause of aggregation in growing peptide chains.[5][14] This makes the Boc strategy particularly effective for synthesizing hydrophobic peptides that are otherwise difficult to produce using the Fmoc method.[15]

Potential Side Reactions

Several side reactions can occur during Boc-SPPS, which must be managed to ensure high purity of the final peptide.

  • Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues like Trp, Met, and Cys. This is minimized by the use of scavengers.[10]

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent in Fmoc chemistry but can be suppressed in Boc-SPPS by using in situ neutralization protocols.[13]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation, especially under basic conditions. The acidic conditions of the Boc deprotection step and in situ neutralization can help minimize this side reaction compared to the basic deprotection in Fmoc chemistry.[13]

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate. This can be minimized by ensuring efficient coupling of the subsequent amino acid.

Conclusion

The Boc protecting group, a veteran of peptide synthesis, continues to be an indispensable tool for researchers and drug developers. Its unique chemical properties, particularly the acidic deprotection step, offer a powerful strategy for overcoming the challenges associated with synthesizing difficult and hydrophobic peptide sequences. While the harsh final cleavage conditions necessitate specialized equipment and handling, the superior results obtained for aggregation-prone peptides often justify its use. A thorough understanding of the underlying chemistry, optimization of reaction protocols, and awareness of potential side reactions, as detailed in this guide, will enable scientists to effectively leverage the Boc strategy for the successful synthesis of complex peptides.

References

Methodological & Application

Application Notes: The Role of Methyl (tert-butoxycarbonyl)-L-leucinate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Methyl (tert-butoxycarbonyl)-L-leucinate, commonly abbreviated as Boc-Leu-OMe, is an N-α-Boc-protected amino acid ester. The tert-butoxycarbonyl (Boc) group shields the N-terminal amine, while the methyl ester protects the C-terminal carboxyl group. This dual protection renders the molecule stable and suitable as a building block in specific peptide synthesis strategies. However, it is crucial for researchers to understand that Boc-Leu-OMe is not a direct-use reagent for the standard stepwise elongation in solid-phase peptide synthesis (SPPS).

2. Incompatibility with Standard SPPS

Standard SPPS, in both Boc and Fmoc strategies, relies on the sequential addition of N-α-protected amino acids to a growing peptide chain anchored to a solid resin. A key step in each cycle is the activation of the free carboxylic acid of the incoming amino acid to form a reactive species that couples with the deprotected N-terminal amine of the resin-bound peptide.

Since the carboxyl group of Boc-Leu-OMe is protected as a methyl ester, it cannot be activated by standard coupling reagents (e.g., DCC, HBTU, HATU). Therefore, it cannot be directly incorporated into the iterative coupling cycles of SPPS.

3. Primary Application: Solution-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solution-phase peptide synthesis . In this classical approach, peptide chains are assembled in a homogenous solution. Boc-Leu-OMe can serve as a C-terminal starting material. For example, its Boc group can be removed using an acid like trifluoroacetic acid (TFA), and the resulting free amine (H-Leu-OMe) can be coupled with another N-protected amino acid to form a dipeptide. This method is often used for the synthesis of short peptides or peptide fragments.[1][2][3]

4. Application in Fragment Condensation for SPPS

While not used for single amino acid addition, Boc-Leu-OMe is a valuable precursor for creating peptide fragments that are subsequently used in a hybrid approach known as fragment condensation SPPS .[4][5] This strategy is particularly useful for synthesizing large peptides or proteins where stepwise synthesis may lead to low yields and accumulated impurities.[4][6]

The overall process involves:

  • Solution-Phase Fragment Synthesis : Boc-Leu-OMe is used as a starting material to build a di-, tri-, or larger peptide fragment in solution.

  • C-Terminal Deprotection : The C-terminal methyl ester of the synthesized fragment is hydrolyzed (saponified), typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to expose the free carboxylic acid.[7][8][9]

  • Solid-Phase Fragment Coupling : This newly synthesized fragment, now with a free C-terminus and protected N-terminus, is activated and coupled to the N-terminus of a peptide chain growing on a solid support.[10]

This approach can improve the overall efficiency of synthesizing long and complex peptides.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Dipeptide Boc-Leu-Leu-OMe

This protocol describes the coupling of Boc-L-leucine (Boc-Leu-OH) with L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl) to form the protected dipeptide Boc-Leu-Leu-OMe. This reaction is a representative example of the use of Boc-protected amino acid esters in solution-phase synthesis.

Materials:

  • Boc-L-leucine (Boc-Leu-OH)

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, Saturated NaHCO₃, Brine

Procedure:

  • In a round-bottom flask, dissolve Boc-Leu-OH (1.0 eq), H-Leu-OMe·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add Et₃N (1.1 eq) to the mixture to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Boc-Leu-Leu-OMe.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Saponification of Boc-Leu-Leu-OMe

This protocol details the hydrolysis of the C-terminal methyl ester of the dipeptide synthesized in Protocol 1 to generate the free carboxylic acid (Boc-Leu-Leu-OH), making it ready for fragment condensation.

Materials:

  • Boc-Leu-Leu-OMe

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 2 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the protected dipeptide, Boc-Leu-Leu-OMe (1.0 eq), in MeOH or THF.[1][9]

  • Add an aqueous solution of 2 M NaOH (2.0 eq) to the mixture.[1]

  • Stir the reaction at room temperature for 4-10 hours.[1]

  • Monitor the progress of the saponification by TLC until the starting material is completely consumed.[1][7]

  • Remove the organic solvent (MeOH or THF) under reduced pressure.

  • Dissolve the aqueous residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • Extract the product with EtOAc (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum to obtain the desired Boc-Leu-Leu-OH.[1]

Protocol 3: Fragment Condensation on Solid Phase

This protocol provides a general methodology for coupling a protected peptide fragment (e.g., Boc-Leu-Leu-OH from Protocol 2) to an N-terminally deprotected peptide-resin.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., H-Xaa-Resin)

  • Boc-Leu-Leu-OH (3.0 eq)

  • HBTU (2.9 eq) or HATU (2.9 eq)

  • HOBt (3.0 eq)

  • DIPEA (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in anhydrous DMF.

  • In a separate flask, pre-activate the peptide fragment by dissolving Boc-Leu-Leu-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

  • Add DIPEA (6.0 eq) to the activation mixture and stir for 5-10 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the pre-activated fragment solution.

  • Agitate the reaction vessel at room temperature for 4-12 hours.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage and deprotection.

Data Presentation

Table 1: Summary of Yields for Solution-Phase Dipeptide Synthesis and Saponification

StepProductStarting MaterialsCoupling/Reaction ConditionsTypical YieldReference
Synthesis Boc-Leu-Leu-OMeBoc-Leu-OH + H-Leu-OMe·HClDCC/HOBt, Et₃N, DCM, 48h at RT87.7%[1]
Saponification Boc-Leu-Leu-OHBoc-Leu-Leu-OMe2M NaOH, MeOH, 10h at RT~90% (waxy solid)[1][11]
Synthesis Boc-Ala-D-Leu-Nle-Gly-OMeBoc-Ala-OH + H-D-Leu-Nle-Gly-OMeEDCI/HOBt/DIPEA84%[9]
Saponification Boc-Ala-D-Leu-Nle-Gly-OHBoc-Ala-D-Leu-Nle-Gly-OMe0.2N LiOH, THF/H₂O, 2hQuantitative[9]

Visualizations

Peptide_Fragment_Synthesis_and_Condensation_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis (SPPS) BocLeuOMe Boc-Leu-OMe BocDeprotection 1. Boc Deprotection (TFA) BocLeuOMe->BocDeprotection HLeuOMe H-Leu-OMe BocDeprotection->HLeuOMe Coupling 2. Coupling (DCC/HOBt) HLeuOMe->Coupling BocLeuOH Boc-Leu-OH BocLeuOH->Coupling DipeptideEster Boc-Leu-Leu-OMe Coupling->DipeptideEster Saponification 3. Saponification (NaOH or LiOH) DipeptideEster->Saponification DipeptideAcid Boc-Leu-Leu-OH Saponification->DipeptideAcid FragmentCoupling 4. Fragment Condensation (HBTU/DIPEA) DipeptideAcid->FragmentCoupling Fragment for SPPS Resin Peptide-Resin (H-Xaa-Resin) Resin->FragmentCoupling FinalPeptide Boc-Leu-Leu-Xaa-Resin FinalPeptide->FragmentCoupling

Caption: Workflow for fragment synthesis and condensation.

Solution_Phase_Dipeptide_Synthesis cluster_reactants Reactants cluster_reagents Reagents BocLeuOH Boc-Leu-OH Product Boc-Leu-Leu-OMe BocLeuOH->Product HLeuOMe H-Leu-OMe·HCl HLeuOMe->Product DCC_HOBt DCC / HOBt DCC_HOBt->Product Activation Base Et3N or DIPEA Base->Product Neutralization Solvent DCM Solvent->Product Solvent Byproduct DCU (precipitate)

Caption: Reaction scheme for solution-phase dipeptide synthesis.

Saponification_Reaction Start Boc-Leu-Leu-OMe Reagents 1. NaOH / H₂O 2. HCl (acidify) Start->Reagents Product Boc-Leu-Leu-OH Reagents->Product

Caption: Reaction scheme for methyl ester saponification.

References

Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-leucine methyl ester is a pivotal N-terminally protected amino acid derivative utilized in both solution-phase and solid-phase peptide synthesis (SPPS).[][2] The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino group, preventing unwanted side reactions during peptide bond formation.[2] The methyl ester protection of the C-terminus enhances solubility in organic solvents, facilitating efficient coupling reactions.[] This document provides detailed protocols for the application of Boc-L-leucine methyl ester in peptide synthesis, including coupling, deprotection, and purification steps, tailored for researchers and professionals in drug development and peptide chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, Boc-L-leucine, is provided below.

PropertyValue
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
AppearanceWhite or off-white powder
Melting Point147-149°C
Boiling Point205°C
Density0.991 g/mL at 25°C

Experimental Protocols

Synthesis of Boc-L-leucine Methyl Ester

This protocol outlines the synthesis of Boc-L-leucine methyl ester from L-leucine methyl ester hydrochloride.

Materials:

  • L-leucine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve L-leucine methyl ester hydrochloride (1.0 equivalent) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (3.0 equivalents) and (Boc)2O (1.0 equivalent) to the solution at 0°C.[3]

  • Stir the reaction mixture at room temperature for 10 hours.[3]

  • Remove the volatile components under reduced pressure.

  • Dilute the remaining solution with water and extract the aqueous phase three times with ethyl acetate.[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-leucine methyl ester.[3]

Solution-Phase Dipeptide Synthesis: Coupling of Boc-L-leucine with an Amino Acid Ester

This protocol describes a general procedure for the synthesis of a dipeptide using Boc-L-leucine and another amino acid methyl ester, employing DCC and HOBt as coupling agents.[4][5]

Materials:

  • Boc-L-leucine

  • Amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • 1 M HCl (cold)

  • Saturated NaHCO3 solution

  • Saturated NaCl (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve Boc-L-leucine (1.25 mmol) and HOBt (1.4 mmol) in anhydrous DCM (3 mL).[5]

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 mmol) in DCM (1 mL) and neutralize with NMM or Et3N (1.0 mmol) at 0°C.

  • Add the neutralized amino acid ester solution to the Boc-L-leucine solution.

  • Add a solution of DCC (1.4 mmol) in DCM (3 mL) to the reaction mixture at 0°C.[5]

  • Stir the reaction mixture at 0°C for 5 hours and then at room temperature overnight.[5]

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Evaporate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with cold 1 M HCl, saturated NaHCO3 solution, and brine.[5]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and evaporate to dryness to obtain the crude protected dipeptide.[5]

Quantitative Data for a Representative Dipeptide Synthesis (Boc-Leu-Leu-OMe): [4]

ReactantAmount (mmol)Yield (%)
Boc-NH-Leu-OH14.7861.6
NH2-Leu-OMe·HCl21.08
DCC18.73
HOBt18.73
Boc Deprotection

This protocol details the removal of the Boc protecting group to liberate the N-terminal amine for further peptide chain elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of TFA to the solution at 0°C.[6]

  • Allow the solution to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction by TLC.[7]

  • Remove the excess TFA and DCM under reduced pressure to yield the deprotected peptide as a TFA salt.[5]

  • For subsequent coupling steps, the TFA salt is typically neutralized in situ using a non-nucleophilic base such as diisopropylethylamine (DIEA).[8]

Purification

The crude peptide is typically purified by silica gel column chromatography.

Procedure:

  • Prepare a silica gel column (100-200 mesh).

  • Elute the crude product using a suitable solvent system, such as a gradient of methanol in chloroform or n-hexane-ethyl acetate.[4][9]

  • Collect the fractions and monitor by TLC to identify the pure peptide.

  • Combine the pure fractions and evaporate the solvent to obtain the purified peptide.

Diagrams

Experimental Workflow for Dipeptide Synthesis

G cluster_reactants Reactants Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification BocLeu Boc-L-leucine Coupling Dissolve in DCM, mix at 0°C to RT BocLeu->Coupling AAME Amino Acid Methyl Ester HCl AAME->Coupling DCC_HOBt DCC/HOBt DCC_HOBt->Coupling Base Base (e.g., NMM) Base->Coupling Filter Filter DCU Coupling->Filter Wash Aqueous Wash Filter->Wash Dry Dry & Evaporate Wash->Dry Purify Column Chromatography Dry->Purify Product Protected Dipeptide Purify->Product

Caption: Solution-phase dipeptide synthesis workflow.

Boc Protection and Deprotection Cycle

G cluster_protection Protection cluster_deprotection Deprotection FreeAmine H₂N-CHR-COOR' BocProtected Boc-NH-CHR-COOR' FreeAmine->BocProtected Protection BocProtected->FreeAmine Deprotection Boc2O (Boc)₂O TFA TFA

Caption: The cycle of Boc protection and deprotection.

References

Application Notes and Protocols for Peptide Cleavage from Resin in Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cleavage of synthetic peptides from various resins following solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry. The final cleavage step is a critical stage that dictates the overall success and purity of the synthesized peptide. This document outlines the most common cleavage strategies, discusses potential side reactions, and provides step-by-step experimental procedures.

Introduction to Peptide Cleavage in Boc-SPPS

In Boc-based solid-phase peptide synthesis, the peptide is assembled on a solid support while the N-terminus is temporarily protected by the acid-labile Boc group. Side-chain functional groups are protected by groups that are stable to the conditions used for Boc removal (typically 50% trifluoroacetic acid in dichloromethane) but are cleaved during the final step.[1][2] The final cleavage involves the use of a strong acid to simultaneously remove the side-chain protecting groups and release the peptide from the resin.[1][3]

The choice of cleavage reagent and protocol is dictated by the type of resin used, the amino acid composition of the peptide, and the nature of the side-chain protecting groups.[4][5] The most common resins used in Boc-SPPS are Merrifield, PAM (phenylacetamidomethyl), BHA (benzhydrylamine), and MBHA (methylbenzhydrylamine) resins.[6][7]

Cleavage Methodologies

The primary methods for cleaving peptides from the resin in Boc-SPPS involve strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Hydrogen Fluoride (HF) Cleavage

Anhydrous hydrogen fluoride is the most popular and versatile reagent for cleaving peptides from resins in Boc-based synthesis.[3][8] It is a highly corrosive and toxic gas that requires a specialized, HF-resistant apparatus made of materials like Teflon and Kel-F.[3][9] HF efficiently removes most common benzyl-based side-chain protecting groups and cleaves the peptide from Merrifield and PAM resins.[3][6]

There are two main HF cleavage protocols:

  • Standard (High) HF Cleavage: This one-step procedure utilizes a high concentration of HF to simultaneously deprotect side chains and cleave the peptide from the resin.[4][8]

  • Low-High HF Cleavage: This two-step method is employed for sensitive peptides, particularly those containing tryptophan, cysteine, or methionine.[4][8] The "low" step uses a lower concentration of HF in dimethyl sulfide (DMS) to remove most side-chain protecting groups under milder conditions, followed by a "high" HF step to cleave the peptide from the resin.[10]

Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong organic acid that serves as an alternative to HF and does not require a specialized apparatus.[4][11] It is typically used in conjunction with trifluoroacetic acid (TFA) and scavengers.[11] While effective, TFMSA-cleaved peptides may be more susceptible to salt and scavenger association, necessitating careful work-up and purification.[4] Similar to HF, both standard and "low-high" TFMSA cleavage protocols exist.[4]

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage

TMSOTf is another alternative to HF that offers several advantages, including fewer side reactions and the production of less hygroscopic peptide products compared to TFMSA.[4] This method also does not require a specialized HF apparatus. A two-step cleavage procedure using TMSBr/thioanisole/TFA for deprotection followed by TMSOTf/thioanisole/TFA for resin cleavage has also been developed.[6][12]

The Critical Role of Scavengers

During acid-mediated cleavage, highly reactive carbocations are generated from the cleavage of protecting groups (e.g., benzyl, t-butyl cations).[3][13] These electrophilic species can attack nucleophilic amino acid side chains, leading to undesired modifications.[13] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations and prevent side reactions.[3][13] The choice of scavenger cocktail is crucial and depends on the amino acid composition of the peptide.[10][13]

Table 1: Common Scavengers and Their Applications
ScavengerTarget Amino Acids/Protecting GroupsNotes
Anisole Tryptophan (Trp), Tyrosine (Tyr)Prevents alkylation of the indole ring of Trp by benzyl or t-butyl cations.[4]
p-Cresol General scavenger, Tyrosine (Tyr)Similar to anisole, helps to suppress alkylation.
Thioanisole Arginine (Arg) protected with sulfonyl groups (e.g., Tosyl)Aids in the removal of sulfonyl protecting groups.[13] Avoid use in HF cleavages.[4]
1,2-Ethanedithiol (EDT) Tryptophan (Trp)Can be used to remove the formyl protecting group from Trp(For) during TMSOTf cleavage.[4]
Dimethyl Sulfide (DMS) Methionine (Met)Prevents alkylation of the methionine side chain.[10] Used in low-HF procedures.
p-Thiocresol Cysteine (Cys)Used in scavenger mixtures for Cys-containing peptides.[10]
Triisopropylsilane (TIS) General scavengerAn "odorless" alternative for scavenging trityl groups.[13]

Potential Side Reactions During Cleavage

Several side reactions can occur during the final cleavage step, leading to impurities in the crude peptide product. Understanding these potential issues is key to selecting the appropriate cleavage conditions and scavenger cocktails.

Table 2: Common Side Reactions and Mitigation Strategies
Side ReactionDescriptionAmino Acids InvolvedMitigation Strategies
Alkylation Attachment of carbocations generated from protecting groups to nucleophilic side chains.Trp, Met, Cys, TyrUse of appropriate scavengers (e.g., anisole, p-cresol, TIS).[4][13]
Aspartimide Formation Cyclization of aspartic acid residues to form a five-membered ring, which can lead to racemization and chain cleavage.Asp-Gly, Asp-Ala, Asp-Ser sequencesCleave at lower temperatures (≤ 5°C).[8]
N-O Shift Acyl migration from the nitrogen to the oxygen in serine and threonine residues in strong acid.Ser, ThrThe reaction is reversible and can be reversed by treatment with a mild base.[6]
Homoserine Lactone Formation Cyclization of C-terminal methionine during HF cleavage.C-terminal MetEnsure t-butyl type protecting groups are removed prior to HF treatment.[6]
Glutamic Acid Cyclization The protonated γ-carboxyl group of glutamic acid can form a pyrrolidone or be trapped by a scavenger.GluUse of appropriate scavengers.[6]
Asp-Pro Bond Cleavage Cleavage of the peptide bond between aspartic acid and proline can occur during HF treatment.Asp-ProMinimize HF exposure time and temperature.[6]

Experimental Protocols

Safety Precaution: Anhydrous HF, TFMSA, and TFA are extremely corrosive and toxic. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. An HF antidote (calcium gluconate) should be readily available when working with HF.[9]

General Peptide-Resin Preparation for Cleavage
  • After the final synthesis cycle, remove the N-terminal Boc group using 50% TFA in DCM.[9]

  • If the peptide contains His(Dnp) or Trp(CHO), these protecting groups must be removed prior to the final cleavage.[3][4]

  • Wash the peptide-resin thoroughly with DCM and then methanol to remove residual reagents.

  • Dry the peptide-resin under high vacuum for at least 3 hours, or overnight if possible.[5]

Protocol 1: Standard (High) HF Cleavage

This protocol is suitable for most peptides that do not contain sensitive amino acid residues.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole or p-cresol)

  • HF cleavage apparatus (Teflon/Kel-F)

  • Dry ice/methanol bath

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Teflon-coated stir bar

Procedure:

  • Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF apparatus reaction vessel.[4]

  • Add the appropriate scavenger. For most peptides, add 1 mL of p-cresol per gram of resin.[10]

  • Secure the cap on the reaction vessel and cool it in a dry ice/methanol bath for at least 5-10 minutes.[4][8]

  • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the cooled reaction vessel.[6][8]

  • Once the HF is collected, transfer the reaction vessel to an ice bath and stir the mixture at 0-5°C for 45-60 minutes.[6][8] For peptides containing Arg(Tos), the cleavage time may need to be extended up to 2 hours.[4][8]

  • After the reaction is complete, evaporate the HF under a vacuum.[6]

  • Suspend the resulting peptide and resin mixture in cold diethyl ether to precipitate the crude peptide.

  • Filter the mixture through a fine sintered glass funnel and wash the crude peptide thoroughly with cold ether to remove scavengers.[4]

  • Dry the crude peptide under vacuum.

  • Dissolve the peptide in an appropriate aqueous solvent for purification.

Protocol 2: Low-High HF Cleavage

This protocol is recommended for peptides containing sensitive residues like Cys, Met, or Trp.

Materials:

  • Same as Protocol 1, with the addition of dimethyl sulfide (DMS) and p-thiocresol (for Cys-containing peptides).

Procedure: Low HF Step:

  • Place the dried peptide-resin (e.g., 0.2 mmol) and a stir bar into the reaction vessel.

  • Add the scavenger cocktail. A typical mixture is 6.5 mL DMS and 1.0 mL p-cresol per gram of resin.[10] If the peptide contains Cys, use a mixture of p-cresol, DMS, and p-thiocresol.[8]

  • Cool the vessel in a dry ice/methanol bath for at least 5 minutes.

  • Distill a low amount of HF (approximately 2.5 mL per gram of resin) into the vessel.[10]

  • Stir the mixture at 0°C for 2 hours.[8]

  • Evaporate the HF and DMS under vacuum at 0°C.[8]

High HF Step:

  • Wash the resin with DCM or ethyl acetate to remove byproducts and dry under suction.[8]

  • Re-suspend the peptide-resin in the reaction vessel with a fresh scavenger (e.g., p-cresol, 1 mL/g).

  • Perform a standard high HF cleavage as described in Protocol 1 , steps 3-10.[8]

Protocol 3: Standard TFMSA Cleavage

This protocol is an alternative to HF cleavage and does not require a specialized apparatus.

Materials:

  • Dried peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Cold diethyl ether or MTBE

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar and cool in an ice bath.

  • Prepare the cleavage cocktail. A common cocktail consists of TFA, thioanisole, and m-cresol.

  • For every 100 mg of resin, add 1.0 mL of TFA and mix for 5-10 minutes.[4]

  • While stirring vigorously in the ice bath, slowly add 100 µL of TFMSA for every 100 mg of resin.[4]

  • Allow the flask to warm to room temperature and continue stirring for 90-120 minutes.[4]

  • Filter the resin using a fine sintered glass funnel and wash the resin with a small amount of TFA.[4]

  • Combine the filtrates and add 8-10 times the volume of cold ether or MTBE to precipitate the peptide.[4]

  • If necessary, store the mixture at 4°C overnight to facilitate precipitation.[4]

  • Filter the precipitated peptide and wash it with cold ether to remove scavengers.[4]

  • Dry the crude peptide under vacuum.

Visualized Workflows and Logic

Cleavage_Workflow start Synthesized Peptide-Resin (Boc-Protected) pre_cleavage Pre-Cleavage Deprotection (e.g., Trp(For), His(Dnp)) start->pre_cleavage drying Dry Peptide-Resin (High Vacuum) pre_cleavage->drying cleavage Cleavage & Deprotection (Strong Acid + Scavengers) drying->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide (Cold Ether/MTBE) filtration->precipitation wash Wash Peptide Pellet precipitation->wash dry_peptide Dry Crude Peptide wash->dry_peptide purification Purification (e.g., RP-HPLC) dry_peptide->purification

Cleavage_Decision_Tree start Start: Select Cleavage Method q1 Peptide contains sensitive residues? (Cys, Met, Trp) start->q1 q2 HF Apparatus Available? q1->q2 Yes q3 HF Apparatus Available? q1->q3 No low_high_hf Low-High HF Cleavage q2->low_high_hf Yes low_high_tfmsa Low-High TFMSA Cleavage q2->low_high_tfmsa No std_hf Standard HF Cleavage q3->std_hf Yes std_tfmsa Standard TFMSA or TMSOTf Cleavage q3->std_tfmsa No

Side_Reactions cleavage Acid Cleavage (e.g., HF, TFA) protecting_groups Protecting Groups (-Bzl, -tBu) cleavage->protecting_groups cleaves carbocations Reactive Carbocations (Bzl+, tBu+) protecting_groups->carbocations generates peptide Nucleophilic Residues (Trp, Met, Tyr) carbocations->peptide attack scavengers Scavengers (Anisole, TIS, etc.) carbocations->scavengers are trapped by side_products Alkylated Side-Products (Impurities) peptide->side_products form trapped Trapped Carbocations (Stable Products) scavengers->trapped form

References

Application Notes and Protocols: The Role of Methyl (tert-butoxycarbonyl)-L-leucinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl (tert-butoxycarbonyl)-L-leucinate, also known as Boc-L-leucine methyl ester, is a pivotal protected amino acid derivative extensively utilized in the fields of medicinal chemistry and pharmaceutical development. Its unique structural features, combining a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group, make it an invaluable building block for the synthesis of complex peptides and small molecule drugs. The Boc group provides stable protection under various reaction conditions, yet can be readily removed under acidic conditions, allowing for precise and sequential peptide chain elongation. The methyl ester protects the carboxylic acid and enhances solubility in organic solvents, facilitating efficient coupling reactions.[][2]

These characteristics make this compound a versatile tool in the development of a wide range of therapeutics, including antiviral agents, protease inhibitors, and modulators of key signaling pathways in the central nervous system.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueReference
IUPAC Name methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate[2]
Synonyms Boc-L-Leu-OMe, N-(tert-Butoxycarbonyl)-L-leucine methyl ester[2][3]
CAS Number 63096-02-6[3]
Molecular Formula C₁₂H₂₃NO₄[3]
Molecular Weight 245.32 g/mol [3]
Appearance Light yellowish liquid[3]
Density 0.991 g/mL at 25 °C[2]
Boiling Point 205 °C[2]
Melting Point 147-149 °C[2]
Optical Rotation [α]D²⁰ = -32.91 ± 2º (c=1 in DMF)[3]
Purity (HPLC) ≥ 98%[3]
Storage Store at 0-8°C[3]

Applications in Drug Discovery

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of bioactive molecules. Its applications span across multiple therapeutic areas.

Synthesis of Peptide-Based Therapeutics

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[3] It allows for the incorporation of the leucine residue into peptide chains, which is significant for the biological activity of many therapeutic peptides.

  • Leu-Enkephalin Analogues (Opioid Receptor Agonists): Leucine-enkephalin is an endogenous opioid peptide with analgesic properties.[5] Its analogues are synthesized to improve stability and potency. This compound can be used to introduce the C-terminal leucine residue in the synthesis of these analogues.[6]

  • Dopamine Receptor Modulators: The tripeptide L-prolyl-L-leucyl-glycinamide (PLG) and its analogues act as allosteric modulators of dopamine receptors, showing potential in the treatment of neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[4][7] The synthesis of these peptidomimetics often involves the coupling of a protected leucine derivative.

Building Block for Protease Inhibitors

The leucine residue is frequently found in the recognition sequences of various proteases, making its derivatives valuable for the design of protease inhibitors. These inhibitors are crucial in the treatment of viral infections and cancer. While direct synthesis examples for some major protease inhibitors using the methyl ester are less common in readily available literature, the analogous Boc-L-leucine is a key component. For instance, the synthesis of the Hepatitis C virus protease inhibitor Boceprevir involves a (S)-tert-leucine moiety, which is structurally similar.[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Synthesis of a Dipeptide (Boc-L-Phe-L-Leu-OMe)

This protocol describes the solution-phase synthesis of a protected dipeptide, a fundamental step in building larger peptide chains.

Workflow for Dipeptide Synthesis

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Boc_Phe Boc-L-Phe-OH Coupling Peptide Coupling (DMF, 0°C to RT) Boc_Phe->Coupling Leu_OMe H-L-Leu-OMe·HCl Leu_OMe->Coupling EDC EDC·HCl EDC->Coupling HOBt HOBt HOBt->Coupling TEA Triethylamine (TEA) TEA->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Dipeptide Boc-L-Phe-L-Leu-OMe Purification->Dipeptide

Caption: Solution-phase synthesis of a protected dipeptide.

Materials:

  • Boc-L-phenylalanine (Boc-L-Phe-OH)

  • L-leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (brine)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.1 eq) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve H-L-Leu-OMe·HCl (1.0 eq) in anhydrous DMF and add TEA (1.1 eq) to neutralize the hydrochloride salt.

  • Add the neutralized L-leucine methyl ester solution to the activated Boc-L-Phe-OH solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure dipeptide, Boc-L-Phe-L-Leu-OMe.[6]

Expected Yield: High (typically >80%).[6]

Protocol 2: Boc Deprotection

This protocol outlines the removal of the N-terminal Boc protecting group to allow for further peptide chain elongation.

Workflow for Boc Deprotection

G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product Boc_Dipeptide Boc-Protected Peptide Deprotection Deprotection (RT, 1h) Boc_Dipeptide->Deprotection TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) TFA->Deprotection Evaporation Solvent Evaporation Deprotection->Evaporation Deprotected_Peptide Deprotected Peptide (TFA salt) Evaporation->Deprotected_Peptide G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product Peptide_Ester Peptide Methyl Ester Hydrolysis Saponification (RT) Peptide_Ester->Hydrolysis Base Aqueous Base (e.g., NaOH or LiOH) Base->Hydrolysis Solvent Solvent (e.g., MeOH/H₂O) Solvent->Hydrolysis Acidification Acidification (to pH 2-3) Hydrolysis->Acidification Extraction Extraction with EtOAc Acidification->Extraction Peptide_Acid Peptide Carboxylic Acid Extraction->Peptide_Acid G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R PLG PLG Analogue PLG->D2R Allosteric Modulation Gs Gαs/olf D1R->Gs Gi Gαi/o D2R->Gi AC Adenylyl Cyclase (AC) Gs->AC Activates Gi->AC Inhibits CellularResponse_Inhib Cellular Response (Inhibitory) Gi->CellularResponse_Inhib cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CellularResponse_Stim Cellular Response (Stimulatory) DARPP32->CellularResponse_Stim G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leu_Enk Leu-Enkephalin Analogue OpioidR Opioid Receptor (δ or μ) Leu_Enk->OpioidR Gi Gαi/o OpioidR->Gi Ca_Channel Ca²⁺ Channel NT_Release_Inhib Inhibition of Neurotransmitter Release Ca_Channel->NT_Release_Inhib K_Channel K⁺ Channel Neuron_Hyperpol Neuronal Hyperpolarization K_Channel->Neuron_Hyperpol Gi->Ca_Channel Inhibits Gi->K_Channel Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Analgesia Analgesia Neuron_Hyperpol->Analgesia NT_Release_Inhib->Analgesia

References

Application Notes and Protocols: Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (tert-butoxycarbonyl)-L-leucinate is a versatile chiral building block derived from the naturally occurring amino acid L-leucinate. Its inherent chirality, coupled with the presence of the synthetically tractable Boc-protecting group and methyl ester, makes it a valuable starting material for the asymmetric synthesis of a wide array of complex chiral molecules. This document provides detailed application notes and protocols for the use of this compound in the stereoselective synthesis of key structural motifs, particularly β-amino acids, which are important components of numerous pharmaceutical agents and natural products.

The strategic use of this chiral precursor allows for the introduction of new stereocenters with a high degree of control, leveraging the steric influence of the isobutyl side chain of the leucine moiety. The protocols outlined below provide methodologies for the transformation of this compound into valuable chiral intermediates.

Application 1: Diastereoselective Synthesis of N-Boc-β³-amino Acid Methyl Esters

A significant application of α-amino acid derivatives is their homologation to β-amino acids. The following protocol details a general yet effective method for the conversion of N-Boc-α-amino acid methyl esters, such as this compound, into their corresponding N-Boc-β³-amino acid methyl esters. This transformation is crucial for the synthesis of β-peptides and various pharmacologically active molecules.

Logical Workflow for β³-Amino Acid Synthesis

workflow start This compound step1 Reduction to N-Boc-L-leucinol start->step1 LiBH₄ step2 Oxidation to N-Boc-L-leucinal step1->step2 Dess-Martin Periodinane step3 Wittig or Horner-Wadsworth-Emmons Olefination step2->step3 Phosphorus Ylide step4 Conjugate Addition of an Amine step3->step4 e.g., NH₃ end N-Boc-β³-amino acid methyl ester step4->end

Caption: General workflow for the homologation of an N-Boc-α-amino acid ester to a β³-amino acid ester.

Experimental Protocol: General Procedure for the Preparation of N-Boc-β³-amino Acid Methyl Esters from N-Boc-α-amino Acid Methyl Esters[1]

This protocol is a generalized procedure and can be adapted for this compound.

Step A: Reduction of N-Boc-α-amino acid methyl ester to N-Boc-α-amino alcohol

  • Dissolve the N-Boc-α-amino acid methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄, 2.0 - 5.0 eq.) portion-wise to the stirred solution.

  • After 30 minutes at 0 °C, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfate (Na₂SO₄).

  • Remove the volatile solvents under reduced pressure.

  • Dilute the residue with water and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-Boc-α-amino alcohol.

Step B: Oxidation of N-Boc-α-amino alcohol to N-Boc-α-amino aldehyde

  • Dissolve the crude N-Boc-α-amino alcohol from the previous step in dry dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude N-Boc-α-amino aldehyde is used immediately in the next step.

Step C: Conversion to N-Boc-β³-amino Acid Methyl Ester via a suitable homologation sequence (e.g., Arndt-Eistert synthesis or variations).

Note: The original source[1] provides a safe and efficient route that can be applied. The specific details for the homologation step following the aldehyde formation would depend on the chosen synthetic strategy.

Quantitative Data

While the cited literature provides a general protocol, specific quantitative data for the conversion of this compound was not detailed. However, for a similar substrate, Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate, the process was efficient. Researchers should expect to optimize reaction conditions for this compound to achieve high yields and diastereoselectivity.

SubstrateProductOverall Yield (from α-amino acid)Reference
N-Boc-L-phenylalanineMethyl (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoateNot explicitly stated for this specific product, but the methodology is presented as efficient.[1]

Application 2: Use as a Chiral Auxiliary and Building Block in Complex Molecule Synthesis

This compound serves as a valuable chiral precursor in the synthesis of complex natural products and pharmaceutical intermediates. The stereocenter and the side chain of the leucine moiety can direct the stereochemical outcome of subsequent reactions.

Logical Relationship in Chiral Synthesis

chiral_synthesis start This compound intermediate1 Chiral Aldehyde or Ketone start->intermediate1 Functional Group Transformation intermediate2 Diastereoselective Addition Product intermediate1->intermediate2 Stereoselective Reaction (e.g., Aldol, Grignard) final_product Complex Chiral Molecule (e.g., Pharmaceutical Intermediate) intermediate2->final_product Further Modifications

Caption: Role of this compound as a chiral precursor.

While specific, detailed protocols for the direct use of this compound in complex diastereoselective reactions were not found in the immediate search results, its utility can be inferred from its classification as a chiral building block in peptide synthesis and drug development.[2] The Boc-protected amino acid is a staple in solid-phase peptide synthesis, where the chirality of each amino acid building block is fundamental to the structure and function of the final peptide.

Conclusion

This compound is a readily available and synthetically useful chiral starting material. Its primary application lies in its role as a protected amino acid for peptide synthesis and as a precursor for the synthesis of other chiral building blocks, most notably β-amino acids. The protocols provided offer a foundation for researchers to utilize this compound in their asymmetric synthesis endeavors. Further exploration of diastereoselective reactions involving the enolate or derived aldehydes of this compound is a promising area for the development of novel synthetic methodologies.

References

Application Notes and Protocols for Large-Scale Synthesis of Peptides Using Boc-L-Leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of peptides is a critical process in the pharmaceutical industry for the production of therapeutic peptides and other commercial applications. Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of this process, offering high yields and simplified purification.[] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy within SPPS is a robust and well-established method, particularly advantageous for complex or lengthy peptide sequences.[2][3] Boc-L-leucinate, a protected form of the amino acid leucine, is an essential building block in the synthesis of numerous biologically active peptides.

These application notes provide a detailed overview and generalized protocols for the large-scale synthesis of peptides incorporating Boc-L-leucinate using Boc-SPPS chemistry. The information is intended to guide researchers and professionals in developing and scaling up their peptide synthesis processes.

Core Principles of Boc-SPPS

SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This methodology simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step only requiring filtration and washing of the resin.[4]

The Boc/Bzl strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[2][5] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][6] This difference in acid lability is a key feature of the Boc-SPPS strategy.[4]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the large-scale solid-phase synthesis of a model peptide using Boc-L-leucinate. These values are illustrative and may require optimization based on the specific peptide sequence, scale, and equipment.

Table 1: Resin and Amino Acid Parameters

ParameterTypical ValueNotes
Resin TypeMerrifield or PAM ResinMerrifield resin is a classic choice for Boc-SPPS.[7] PAM resin can reduce peptide loss during synthesis.[7]
Resin Substitution0.5 - 1.0 mmol/gA lower substitution may be beneficial for longer or more complex sequences.[7]
Boc-L-leucinate Equivalents2 - 4Relative to the resin substitution.
Coupling Reagent Equivalents2 - 4e.g., HBTU, DIC/HOBt.[4][7]
DIEA Equivalents4 - 8N,N-Diisopropylethylamine, used for in situ neutralization and activation.[4]

Table 2: Synthesis and Purification Yields

ParameterTypical ValueNotes
Coupling Efficiency (per step)>99%Monitored by qualitative tests like the Kaiser (ninhydrin) test.[3]
Overall Crude Peptide Yield60 - 80%Highly dependent on the peptide length and sequence.[3]
Crude Peptide Purity (by HPLC)50 - 70%Purification is necessary to remove deletion sequences and other byproducts.[3]
Final Purified Peptide Yield20 - 40%Post-purification yield after preparative HPLC.
Final Peptide Purity (by HPLC)>98%

Experimental Protocols

The following protocols outline the major steps in a large-scale Boc-SPPS of a peptide containing L-leucine.

Resin Preparation and First Amino Acid Attachment

This protocol describes the attachment of the C-terminal Boc-amino acid to Merrifield resin using the cesium salt method, which minimizes racemization.[7]

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • C-terminal Boc-amino acid

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the Merrifield resin in DMF in a suitable reaction vessel.

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture.

  • Evaporate the solvent from the cesium salt to dryness.

  • Dissolve the dried Boc-amino acid cesium salt in DMF.

  • Add the dissolved cesium salt to the swollen resin and agitate the mixture.

  • After the reaction is complete, filter the resin and wash thoroughly with DMF and Dichloromethane (DCM) to remove unreacted materials.

  • Dry the resin under vacuum.

The Boc-SPPS Cycle

The following steps are repeated for each amino acid, including Boc-L-leucinate, to be added to the peptide chain.

Boc_SPPS_Cycle start Start Cycle: Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection neutralization 2. Neutralization (10% DIEA in DCM) deprotection->neutralization coupling 3. Coupling (Boc-L-leucine, Coupling Reagent, DIEA in DMF) neutralization->coupling wash 4. Washing (DMF, DCM) coupling->wash end End Cycle: Elongated Peptide-Resin wash->end end->start Next Amino Acid

Caption: Cyclical workflow of the Boc-SPPS for peptide chain elongation.

a. Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 15-25 minutes to remove the N-terminal Boc group.[7] A short pre-wash of 5 minutes can also be performed.[7]

  • Filter and wash the resin with DCM.

b. Neutralization:

  • Wash the peptide-resin with DCM.

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.[4]

  • Filter and wash the resin thoroughly with DCM.

c. Coupling of Boc-L-leucinate:

  • In a separate vessel, dissolve Boc-L-leucinate (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[4]

  • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[4]

  • Add the activated Boc-L-leucinate solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

  • Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.

d. Washing:

  • After the coupling reaction is complete, filter the resin.

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole)

  • Cold diethyl ether

Procedure:

  • Transfer the dried peptide-resin to a specialized HF-resistant apparatus.

  • Add a scavenger, such as anisole (typically 10% v/v), to the reaction vessel.[4]

  • Cool the reaction vessel to between -5°C and 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.[4]

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides to a high degree.[]

Purification_Workflow crude_peptide Crude Peptide dissolution Dissolution in Aqueous Buffer crude_peptide->dissolution prep_hplc Preparative RP-HPLC dissolution->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Analysis of Fractions (Analytical RP-HPLC, Mass Spectrometry) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of the crude peptide.

Procedure:

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

  • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the final purified peptide as a solid.

Conclusion

The large-scale synthesis of peptides using Boc-L-leucinate via solid-phase methodology is a well-established and reliable process. Careful control of reaction conditions, appropriate selection of reagents, and robust purification strategies are essential for achieving high yields of pure peptide. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of peptide synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Methyl (tert-butoxycarbonyl)-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of Methyl (tert-butoxycarbonyl)-L-leucinate (Boc-Leu-OMe). Address common experimental challenges with the following troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-L-leucinate sometimes difficult to couple efficiently?

A1: The coupling efficiency of Boc-L-leucinate can be hampered by steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the isobutyl side chain of leucine, can physically obstruct the approach of the coupling reagents and the amine component, slowing down the reaction and potentially leading to lower yields.[1][2]

Q2: What are the most common side reactions observed during the coupling of Boc-Leu-OMe?

A2: The primary side reaction of concern is racemization, which is the loss of stereochemical integrity at the alpha-carbon.[2][3] This can be influenced by the choice of coupling reagent, base, and reaction temperature. Another potential issue is the formation of byproducts from the coupling reagent itself, such as the conversion of the amine to a guanidinyl derivative when using excess uronium-based reagents like HATU or HBTU.[4]

Q3: How do I monitor the progress of the coupling reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A spot corresponding to the starting material (Boc-Leu-OH) should diminish and a new spot for the product should appear. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring, confirming the formation of the desired product mass.[5]

Q4: Is it necessary to use a base in the coupling reaction? If so, which one is recommended?

A4: Yes, a non-nucleophilic tertiary base is typically required, especially when using aminium/uronium or phosphonium salt coupling reagents.[6] The base neutralizes the acidic species formed during the reaction and facilitates the coupling process. N,N-Diisopropylethylamine (DIPEA) is widely used.[1][5] For reactions at a higher risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred.[6][7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low coupling efficiency is a frequent challenge. The following steps provide a systematic approach to troubleshooting poor yields.

Possible Causes & Solutions

  • Suboptimal Coupling Reagent: The reactivity of the coupling reagent is critical. For sterically hindered amino acids like Boc-Leu-OMe, stronger activating agents are often necessary.[1]

    • Solution: Switch to a more powerful coupling reagent. Urionium/aminium salts like HATU are generally more effective than carbodiimides (e.g., EDC) for challenging couplings due to the formation of a more reactive OAt-active ester.[3]

  • Inadequate Reaction Conditions: Factors like solvent, temperature, and reaction time significantly impact yield.

    • Solution 1 (Solvent): Ensure the use of an appropriate anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are standard choices that effectively solvate the reactants.[5][8][9]

    • Solution 2 (Concentration): Low reactant concentration can slow down the reaction. Ensure concentrations are sufficiently high (e.g., >0.2 M).[8]

    • Solution 3 (Time/Temperature): Extend the reaction time and monitor via TLC or LC-MS.[1] If the reaction is still sluggish, a moderate increase in temperature (e.g., to 30-40°C) can help overcome the activation energy barrier, particularly if aggregation is an issue.[1]

  • Reagent Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess of the amine component (e.g., 1.1 equivalents) and the coupling reagent/additive (e.g., 1.05-1.2 equivalents) relative to the carboxylic acid (Boc-Leu-OH).[5] A common ratio for HATU/Base is 1:1:2 (Acid:Reagent:Base).[1]

  • Moisture Contamination: Water can hydrolyze the activated ester intermediate, quenching the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

// Nodes start [label="Low Coupling Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; check_reagent [label="Is the coupling reagent\nstrong enough for a\nhindered amino acid?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; upgrade_reagent [label="Switch to a more potent reagent\n(e.g., HATU, PyAOP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Are reaction conditions\n(solvent, temp, time)\noptimized?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; adjust_conditions [label="Use anhydrous DMF/DCM.\nExtend reaction time.\nConsider gentle heating (30-40°C).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_moisture [label="Is the reaction environment\nstrictly anhydrous?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; ensure_anhydrous [label="Use anhydrous solvents.\nDry all glassware.\nRun under inert atmosphere (N2/Ar).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; double_couple [label="Perform a double coupling:\nRe-run the coupling step before workup.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="Problem Resolved", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges start -> check_reagent [color="#5F6368"]; check_reagent -> upgrade_reagent [label="No", color="#EA4335"]; upgrade_reagent -> check_conditions [color="#5F6368"]; check_reagent -> check_conditions [label="Yes", color="#34A853"]; check_conditions -> adjust_conditions [label="No", color="#EA4335"]; adjust_conditions -> check_moisture [color="#5F6368"]; check_conditions -> check_moisture [label="Yes", color="#34A853"]; check_moisture -> ensure_anhydrous [label="No", color="#EA4335"]; ensure_anhydrous -> double_couple [color="#5F6368"]; check_moisture -> double_couple [label="Yes", color="#34A853"]; double_couple -> end_success [color="#5F6368"]; } .dot Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Presence of Side Products (e.g., Racemization)

The formation of diastereomers or other impurities compromises the purity and efficacy of the final product.

Possible Causes & Solutions

  • Aggressive Activation/Base: Certain reagent and base combinations can increase the risk of epimerization (racemization).

    • Solution 1: If using a carbodiimide like EDC or DCC, the addition of a racemization-suppressing agent like 1-Hydroxybenzotriazole (HOBt) is crucial.[10] For more challenging cases, 7-Aza-1-hydroxybenzotriazole (HOAt), often used with HATU, is superior in preventing racemization.[3]

    • Solution 2: Use the weakest possible base that still effectively promotes the reaction. Consider switching from DIPEA to NMM.[6]

    • Solution 3: Avoid excessive reaction temperatures. Perform the activation and initial coupling steps at 0°C before allowing the reaction to warm to room temperature.[5]

Comparative Data on Coupling Reagents

The choice of coupling reagent is one of the most critical factors for success. The following table summarizes the performance and characteristics of common reagents used for challenging couplings.

Coupling ReagentAdditiveBaseKey AdvantagesKey Disadvantages
HATU (HOAt)DIPEA / NMMHigh reactivity, fast reaction times, very low racemization risk, effective for sterically hindered amino acids.[3][11]Higher cost, can cause guanidinylation of the free amine if used in excess.[4]
HBTU HOBtDIPEA / NMMGood balance of reactivity and cost, reliable for standard couplings.[5][11]Slower than HATU, slightly higher risk of racemization for sensitive residues.[3]
PyBOP N/ADIPEA / NMMHigh efficiency, byproducts are less hazardous than those from BOP.[10]Can be less effective than HATU for the most difficult couplings.[1]
EDC HOBtDIPEA / NMMCost-effective, water-soluble urea byproduct is easily removed during aqueous workup.[5][11][12]Lower reactivity, may result in lower yields for hindered couplings compared to uronium salts.[11]

Optimized Experimental Protocols

The following protocols are provided as a starting point for optimization.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered couplings where high yield and minimal racemization are critical.[1][3]

  • Dissolution: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq) and the desired amine hydrochloride salt (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation & Coupling: Add HATU (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[5]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a standard, economical protocol suitable for less demanding couplings.[5][12]

  • Dissolution: In a dry flask, dissolve this compound (1.0 eq), the amine hydrochloride salt (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation & Coupling: Add EDC hydrochloride (1.2 eq) to the cooled mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The aqueous washes are particularly effective at removing the urea byproduct from EDC.[12]

// Workflow dissolve -> add_base; add_base -> add_hatu; add_hatu -> monitor; monitor -> quench; quench -> wash; wash -> purify; } .dot Caption: Experimental workflow for HATU-mediated coupling.

References

Technical Support Center: Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Boc solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their peptide synthesis experiments.

Troubleshooting Guides

This section offers detailed solutions to specific problems you might encounter during your synthesis.

Issue 1: Low Peptide Yield, Especially at the Dipeptide Stage

Question: I am observing a significant loss of peptide from the resin, particularly after the coupling of the second or third amino acid. What could be the cause and how can I prevent it?

Answer:

This issue is often caused by diketopiperazine (DKP) formation , an intramolecular cyclization of the N-terminal dipeptide that cleaves the peptide from the resin. This side reaction is particularly prevalent when Proline is at the C-terminus or when the second amino acid is a secondary amino acid.

DKP_Troubleshooting start Low peptide yield at dipeptide stage check_sequence Is Pro or a secondary amino acid at position 2? start->check_sequence dkp_likely Diketopiperazine (DKP) formation is likely check_sequence->dkp_likely Yes other_issue Consider other issues: - Incomplete coupling - Resin cleavage check_sequence->other_issue No prevention_strategy Implement Prevention Strategy dkp_likely->prevention_strategy strategy1 Use 2-chlorotrityl chloride (2-CTC) resin prevention_strategy->strategy1 strategy2 Couple the third amino acid immediately after the second prevention_strategy->strategy2 strategy3 Use in situ neutralization protocols during coupling prevention_strategy->strategy3 monitor Monitor synthesis by cleaving a small sample and analyzing by HPLC/MS strategy1->monitor strategy2->monitor strategy3->monitor Aspartimide_Formation start Peptide with Asp residue acid_base Acidic (cleavage) or Basic (neutralization) conditions start->acid_base aspartimide Aspartimide Formation (Mass -18 Da) acid_base->aspartimide hydrolysis Hydrolysis aspartimide->hydrolysis racemized_peptide Racemized Peptides aspartimide->racemized_peptide alpha_peptide α-Aspartyl Peptide (Desired Product) hydrolysis->alpha_peptide beta_peptide β-Aspartyl Peptide (Isobaric Impurity) hydrolysis->beta_peptide Pyroglutamate_Detection start Synthesized Peptide with N-terminal Gln/Glu hplc_ms Analyze crude peptide by RP-HPLC-MS start->hplc_ms check_mass Observe peak with -17 Da or -18 Da mass shift? hplc_ms->check_mass pyroglu_suspected Pyroglutamate formation suspected check_mass->pyroglu_suspected Yes no_pyroglu No evidence of pyroglutamate formation check_mass->no_pyroglu No msms Perform MS/MS sequencing on the modified peptide pyroglu_suspected->msms confirm Confirm modification is at the N-terminus msms->confirm

Technical Support Center: Preventing Diketopiperazine Formation with N-terminal Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing diketopiperazine (DKP) formation in peptide synthesis when using N-terminal Boc-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during Boc-based solid-phase peptide synthesis (Boc-SPPS) that may indicate or lead to diketopiperazine formation.

Problem Potential Cause Recommended Actions
Low peptide yield after synthesis, especially for short peptides. Formation of DKP can lead to the cleavage of the dipeptide from the resin, resulting in a lower overall yield of the target peptide. This is particularly problematic for sequences containing Proline or Glycine at the second position.1. Implement an in situ neutralization protocol. This is the most effective method to minimize the time the deprotected N-terminal amine is free to initiate DKP formation. 2. For sequences highly prone to DKP formation, consider coupling the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptide-resin intermediate. 3. Ensure complete protonation of the N-terminal amine after Boc deprotection. Inadequate removal of the Boc group or insufficient acid can leave a partially deprotected amine that is more susceptible to side reactions.
Presence of a major impurity peak with a mass corresponding to the cyclic dipeptide in the crude product. This is a direct indication of DKP formation. The dipeptide at the N-terminus has cyclized and cleaved from the resin.1. Optimize the neutralization step. Switch from a standard pre-neutralization protocol to an in situ neutralization protocol. 2. Reduce the time between deprotection, neutralization, and coupling. Minimize the time the free N-terminal amine is available for intramolecular cyclization. 3. Consider a different coupling reagent. While less documented for Boc-SPPS compared to Fmoc-SPPS, the choice of coupling reagent can influence side reactions.
Inconsistent synthesis results for sequences containing Proline. Dipeptides with Proline at the second position are conformationally predisposed to cyclization, making them highly susceptible to DKP formation.1. Prioritize the use of in situ neutralization for any sequence containing Proline in the first few residues. 2. If DKP formation is still significant, using a pre-formed dipeptide is the most robust solution. 3. Lowering the temperature during the coupling step can help to reduce the rate of the cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the early stages of solid-phase peptide synthesis. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the first amino acid on the ester linkage of the second amino acid to the resin. This intramolecular cyclization results in the cleavage of the dipeptide from the resin, forming a stable six-membered ring. This side reaction leads to a truncated peptide and a significant reduction in the yield of the desired full-length peptide.

Q2: How does Boc-SPPS chemistry help in minimizing DKP formation compared to Fmoc-SPPS?

A2: In Boc-SPPS, the Nα-Boc protecting group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA).[1] This deprotection step leaves the terminal α-amino group as a protonated trifluoroacetate salt (R-NH₃⁺TFA⁻).[1] This protonated amine is not nucleophilic and therefore cannot initiate the attack on the ester bond to form a DKP. DKP formation can only occur after the neutralization step, which deprotonates the amine. By minimizing the time the amine is in its free, nucleophilic state, DKP formation can be significantly suppressed.[2]

Q3: What is the difference between standard neutralization and in situ neutralization in Boc-SPPS?

A3:

  • Standard Neutralization: This is a discrete step in the SPPS cycle. After Boc deprotection and washing, a solution of a hindered base (like DIEA) is added to the resin to neutralize the N-terminal ammonium salt. This is followed by another series of washes to remove the excess base before the activated amino acid is added for coupling.[1]

  • In Situ Neutralization: This protocol combines the neutralization and coupling steps. The activated Boc-amino acid and the neutralization base are added to the resin at the same time.[3][4] This minimizes the time the N-terminal amine is in its free, reactive state, as it can immediately react with the activated amino acid. This approach is highly effective at suppressing DKP formation and can also help to reduce peptide aggregation.[1][3]

Q4: Which amino acid sequences are most susceptible to DKP formation?

A4: Sequences with Proline at the second position (X-Pro) are particularly prone to DKP formation due to the unique conformational properties of the proline residue that favor cyclization.[5] Dipeptides containing Glycine are also more susceptible. The risk is highest when the second amino acid from the N-terminus is a secondary amino acid like proline.

Q5: Can the choice of coupling reagent affect DKP formation in Boc-SPPS?

A5: While the neutralization protocol is the primary factor in controlling DKP formation in Boc-SPPS, the coupling reagent can also play a role. The use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as a coupling reagent has been shown to suppress DKP formation during the coupling of the third amino acid to a dipeptide on the resin.[5]

Quantitative Data on DKP Formation

Direct quantitative comparisons of DKP formation in Boc-SPPS under different conditions are not extensively documented in the provided search results. However, the qualitative consensus is that in situ neutralization significantly reduces side reactions, including DKP formation, compared to standard neutralization protocols. For context, the following table shows the impact of deprotection reagents on DKP formation in Fmoc-SPPS, highlighting how procedural modifications can dramatically reduce this side reaction. A similar trend of reduction is expected when moving from standard to in situ neutralization in Boc-SPPS.

Deprotection Reagent (in Fmoc-SPPS) DKP Formation (%) Reference
20% Piperidine/DMF13.8%
5% Piperazine/DMF<4%
2% DBU / 5% Piperazine/NMP3.6%

Experimental Protocols

Protocol 1: Standard Neutralization in Boc-SPPS

This protocol involves a discrete neutralization step before coupling.

Objective: To deprotonate the N-terminal ammonium salt to allow for the subsequent coupling reaction.

Materials:

  • Peptide-resin post-Boc deprotection (as TFA salt)

  • Neutralization solution: 5-10% (v/v) N,N-diisopropylethylamine (DIEA) in Dichloromethane (DCM) or Dimethylformamide (DMF)

  • DCM, peptide synthesis grade

  • DMF, peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Washing: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Add the neutralization solution to the resin (approx. 10 mL per gram of resin). Agitate for 1-2 minutes and drain. Repeat the neutralization step one more time.

  • Post-Neutralization Wash: Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3 times) to remove excess base and the DIEA-TFA salt.

  • Coupling: Proceed immediately with the coupling of the next activated Boc-amino acid.

Protocol 2: In Situ Neutralization in Boc-SPPS

This protocol combines the neutralization and coupling steps, and is highly recommended for preventing DKP formation.

Objective: To minimize the time the deprotected N-terminal amine is in a free, nucleophilic state by performing neutralization and coupling simultaneously.

Materials:

  • Peptide-resin post-Boc deprotection (as TFA salt)

  • Boc-protected amino acid (4-5 equivalents)

  • Coupling agent (e.g., HBTU, 4-5 equivalents)

  • DIEA (sufficient to neutralize the peptide-resin TFA salt and the salts from amino acid activation, typically 2-3 equivalents relative to resin substitution)

  • DMF, peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Washing: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times).

  • Pre-activation: In a separate vessel, dissolve the Boc-amino acid and the coupling agent (e.g., HBTU) in a minimal amount of DMF.

  • Combined Neutralization and Coupling: a. Add the pre-activated amino acid solution to the washed peptide-resin. b. Immediately add the required amount of DIEA to the reaction vessel.

  • Coupling Reaction: Agitate the mixture for the duration of the coupling reaction (typically 10-60 minutes).

  • Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

Visualizing the Process

DKP_Formation_and_Prevention_in_Boc_SPPS cluster_legend Legend Start Dipeptidyl-Resin (Boc-AA1-AA2-Resin) Deprotection Boc Deprotection (TFA) Start->Deprotection Protonated Protonated Dipeptide-Resin (H2N+-AA1-AA2-Resin) Deprotection->Protonated Standard_Neut Standard Neutralization (DIEA) Protonated->Standard_Neut Standard Protocol InSitu_Neut In Situ Neutralization + Coupling (Activated Boc-AA3 + DIEA) Protonated->InSitu_Neut In Situ Protocol (Recommended) Free_Amine Free Amine Dipeptide-Resin (H2N-AA1-AA2-Resin) Standard_Neut->Free_Amine DKP_Formation Intramolecular Cyclization Free_Amine->DKP_Formation Side Reaction (Time Dependent) Coupling_Standard Coupling of Boc-AA3 Free_Amine->Coupling_Standard Desired Reaction DKP_Product Diketopiperazine + Truncated Resin DKP_Formation->DKP_Product Tripeptide_Standard Tripeptidyl-Resin Coupling_Standard->Tripeptide_Standard Tripeptide_InSitu Tripeptidyl-Resin InSitu_Neut->Tripeptide_InSitu Standard_Node Standard Protocol Path InSitu_Node In Situ Protocol Path

References

Technical Support Center: Minimizing Racemization in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during peptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of synthetic peptides, with a focus on the coupling of Boc-L-leucine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer (typically the L-form of an amino acid) is converted into a mixture of both L- and D-enantiomers during synthesis.[1] This loss of stereochemical purity at the alpha-carbon can significantly alter the structure, biological activity, and therapeutic efficacy of the final peptide product.[1][2]

Q2: What are the primary mechanisms of racemization during the coupling of Boc-L-leucine methyl ester?

A2: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Boc-L-leucine can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component on the now achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1][3][4] Urethane-based protecting groups like Boc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[4][5]

  • Direct Enolization (α-Proton Abstraction): This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][3][6] This enolate can then be protonated from either side, leading to racemization. This pathway is more significant under strongly basic conditions.[1][6]

Q3: Which factors influence the extent of racemization?

A3: Several factors can influence the degree of racemization during peptide coupling:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.[6][7][8]

  • Base: The strength, steric hindrance, and concentration of the base used can significantly impact racemization.[5][6][7]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[3][9]

  • Temperature: Higher temperatures generally increase the rate of racemization.[10][11][12]

  • Amino Acid Structure: Certain amino acids are more susceptible to racemization than others. While leucine is not among the most sensitive, care should still be taken. Histidine, cysteine, and serine are particularly prone to racemization.[1][3][13]

Troubleshooting Guides

Issue: High levels of D-isomer detected in the final peptide after coupling Boc-L-leucine methyl ester.

This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. Follow the steps below to troubleshoot and mitigate racemization.

G start High D-Isomer Detected step1 Step 1: Evaluate Coupling Reagent and Additives start->step1 step2 Step 2: Assess Base Selection and Stoichiometry step1->step2 step3 Step 3: Control Reaction Temperature step2->step3 step4 Step 4: Optimize Solvent and Reaction Time step3->step4 end_node Minimized Racemization step4->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a primary factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a racemization-suppressing additive is crucial. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[3][8]

    • Recommendation: Always use carbodiimides in conjunction with an additive like HOBt, HOAt, or OxymaPure.[14] For base-free conditions to minimize racemization, the combination of DIC and HOBt (or its analogues) is highly effective.[5]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ. However, the choice of the incorporated additive (HOBt vs. HOAt vs. Oxyma) can have a significant impact.[1]

    • Recommendation: For challenging couplings, consider switching to reagents containing HOAt or Oxyma, as they have been shown to be more effective at suppressing racemization than HOBt.[1][13] COMU is a highly efficient coupling reagent with a very low tendency for racemization.[1]

Step 2: Assess Base Selection and Stoichiometry

The presence of a base is often required, but it can also promote racemization by facilitating the abstraction of the alpha-proton.[1][6]

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1]

  • Recommendation:

    • Use a weaker or more sterically hindered base. Weaker bases like NMM or highly hindered bases like 2,4,6-collidine are often recommended to minimize racemization.[4][5][7]

    • Optimize the base concentration. Use the minimum amount of base necessary to facilitate the reaction, typically 1-2 equivalents.[3]

Step 3: Control Reaction Temperature

Higher temperatures can accelerate the rate of racemization.[3][4][12]

  • Recommendation: Perform the coupling reaction at a lower temperature (e.g., 0 °C), especially during the activation step.[3][4] For particularly sensitive couplings, temperatures as low as -15 °C may be beneficial.[4] While microwave synthesis often employs higher temperatures, for sensitive amino acids, lowering the coupling temperature is a key strategy to limit racemization.[11]

Step 4: Optimize Solvent and Reaction Time

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[3][9] While common solvents like DMF and NMP are effective for peptide synthesis, for problematic couplings, exploring less polar alternatives might be beneficial, provided the reactants remain soluble.[3]

  • Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions, especially in the presence of a base, can increase the likelihood of racemization.

    • Recommendation: Consider a pre-activation step where the Boc-L-leucine methyl ester is mixed with the coupling reagent and additive for a short period (1-5 minutes) before adding the amine component and base.[4][14] This allows for the formation of the less racemization-prone active ester.[14] However, avoid excessively long pre-activation times.

Data Presentation

The choice of coupling reagent and additive significantly impacts the level of racemization. The following tables summarize quantitative data on the percentage of D-isomer formation under various conditions.

Table 1: Effect of Coupling Additives on Racemization

Coupling ReagentAdditive% D-Isomer Formation
DICHOBtLow
DICHOAtVery Low
DICOxymaPureVery Low

Data generalized from multiple sources indicating relative performance.[1][5][13]

Table 2: Racemization of Sensitive Amino Acids with Different Coupling Reagents

Coupling Reagent CombinationFmoc-L-His(Trt)-OH (% Racemization)Fmoc-L-Cys(Trt)-OH (% Racemization)Fmoc-L-Ser(tBu)-OH (% Racemization)
DIC/Oxyma1.8NegligibleNegligible
HATU/NMMHighModerateLow

This data for Fmoc-protected amino acids illustrates the trends in racemization for different coupling reagents, which are also relevant for Boc-protected amino acids.[15]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of Boc-L-leucine methyl ester.

  • Reactant Preparation: In a reaction vessel, dissolve Boc-L-leucine methyl ester (1.0 eq.) and OxymaPure (1.0 eq.) in anhydrous DMF (to a concentration of approximately 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.[14]

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.0 eq.) dropwise to the cooled solution.[14]

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes.[14]

  • Coupling: Add a solution of the amine component (1.0 eq.) and a sterically hindered base such as N-methylmorpholine (NMM) (1.0 eq.) in DMF.[14]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up.

Protocol 2: Low-Racemization Coupling using HATU/DIPEA at Low Temperature

  • Reactant Preparation: Dissolve Boc-L-leucine methyl ester (1.0 eq.) in anhydrous DMF (0.1 M). Add the amine component (1.0-1.2 eq.).[4]

  • Reagent Addition: In a separate vial, dissolve HATU (1.1 eq.) in anhydrous DMF. Add the HATU solution to the reaction mixture.[4]

  • Cooling: Cool the reaction mixture to 0 °C.[4]

  • Base Addition: Add DIPEA (2.0 eq.) dropwise while maintaining the temperature at 0 °C.[4]

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up.[4]

Visualizations

G cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization A Activated Boc-L-Leu-OMe C Base abstracts α-H+ A->C Intramolecular cyclization B Oxazolone Intermediate (Planar, Achiral) D Amine Attack B->D C->B E L/D Peptide Mixture D->E F Activated Boc-L-Leu-OMe G Base abstracts α-H+ F->G H Enolate Intermediate (Planar, Achiral) G->H I Protonation H->I J L/D Peptide Mixture I->J

Caption: The two primary mechanisms of racemization during peptide coupling.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection?

Incomplete Boc deprotection is a frequent issue that can stem from several factors:

  • Insufficient Acid: The concentration or stoichiometry of the acid (e.g., Trifluoroacetic Acid - TFA, Hydrochloric Acid - HCl) may be too low to drive the reaction to completion. The rate of Boc cleavage can have a second-order dependence on acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While many deprotections are complete within 30-60 minutes, sterically hindered substrates may require longer times.[1][2]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can hinder the approach of the acid, slowing the reaction rate.[1][3]

  • Reagent Quality: The acid reagent may have degraded due to improper storage. For example, TFA is hygroscopic and absorption of water can reduce its effectiveness.

  • Sub-optimal Solvent: The chosen solvent may not be appropriate. For solid-phase peptide synthesis (SPPS), poor swelling of the resin in the deprotection solvent can prevent the acid from accessing all reaction sites.[1] For solution-phase synthesis, dichloromethane (DCM) is standard for TFA deprotections, while 1,4-dioxane or methanol are common for HCl.[3]

Q2: How can I monitor the progress of my Boc deprotection reaction?

Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the reaction.[3] By comparing the reaction mixture to a spot of the starting material on the same plate, you can observe the disappearance of the starting material and the appearance of the more polar product, which will have a lower Rf value. Staining with ninhydrin can be used to visualize the newly formed primary amine as a distinct spot.[3] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC can be used to track the consumption of starting material and formation of the product.[2]

Q3: What are the standard conditions for Boc deprotection?

The choice of reagent often depends on the sensitivity of the substrate to acidic conditions.[4] TFA and HCl are the most common reagents.

ReagentTypical ConditionsSolventTemperatureTypical TimeReference
TFA 25-50% (v/v)Dichloromethane (DCM)0 °C to Room Temp30 min - 2 hr[5]
4M HCl 5-10 equivalents1,4-Dioxane0 °C to Room Temp30 min - 4 hr[4][5]
HCl (gas) Saturated SolutionMethanol or Ethyl Acetate0 °C to Room Temp1 - 4 hr[6]

Q4: What are some milder alternatives to strong acids like TFA and HCl?

For substrates with other acid-sensitive functional groups, several milder deprotection methods are available. These can be particularly useful to avoid side reactions.[5]

  • Aqueous Phosphoric Acid[5][7]

  • Lewis acids such as Zinc Bromide (ZnBr₂)[5][8]

  • Oxalyl chloride in methanol[9][10]

  • Thermal deprotection by heating in a suitable solvent like water, methanol, or trifluoroethanol[5][11]

Q5: What is a "scavenger" and when should I use one?

During acid-catalyzed deprotection, a reactive tert-butyl cation is generated.[1][12] This cation can alkylate nucleophilic residues on your molecule, such as the side chains of tryptophan, methionine, or cysteine, leading to unwanted byproducts.[9][12] A scavenger is a reagent added to the reaction mixture to "trap" these cations.

Common scavengers include:

  • Triethylsilane (TES)

  • Triisopropylsilane (TIS)[1]

  • Thioanisole

  • Water

It is highly recommended to include scavengers (typically 1-5% v/v) whenever working with substrates containing nucleophilic functional groups.[5]

Troubleshooting Guide

Problem: My TLC/LC-MS shows significant starting material remaining after the standard reaction time.

This is the most common sign of an incomplete reaction. Follow this workflow to diagnose and solve the issue.

G start Incomplete Deprotection Observed (Starting Material Remains) check_reagents 1. Verify Reagents & Conditions start->check_reagents reagent_ok Reagents & Conditions OK check_reagents->reagent_ok No reagent_issue Issue Found check_reagents->reagent_issue Is acid old? Is solvent anhydrous? Was temperature correct? extend_time 2. Extend Reaction Time (e.g., double the time) reagent_ok->extend_time fix_reagents Use fresh acid/solvent. Verify concentration. Ensure proper temperature. reagent_issue->fix_reagents time_ok Reaction Complete extend_time->time_ok Yes time_not_ok Still Incomplete extend_time->time_not_ok No increase_acid 3. Increase Acid Stoichiometry (e.g., from 25% to 50% TFA) time_not_ok->increase_acid acid_ok Reaction Complete increase_acid->acid_ok Yes acid_not_ok Still Incomplete / Side Products increase_acid->acid_not_ok No change_reagent 4. Switch to a Stronger/Different Deprotection Reagent (e.g., 4M HCl in Dioxane) acid_not_ok->change_reagent

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Problem: My product is degrading or I'm seeing multiple side products.

This suggests your substrate may be sensitive to the strongly acidic conditions.

G start Product Degradation or Side Products Observed scavenger_check 1. Are you using scavengers? start->scavenger_check add_scavenger Add Scavengers (TIS, TES, Water) scavenger_check->add_scavenger No scavenger_present Yes scavenger_check->scavenger_present success Problem Resolved add_scavenger->success milder_conditions 2. Use Milder Conditions scavenger_present->milder_conditions condition_options Lower Temperature (0 °C) Decrease Acid Concentration Reduce Reaction Time milder_conditions->condition_options milder_reagent 3. Switch to Milder Reagent milder_conditions->milder_reagent If degradation persists condition_options->success reagent_options Aqueous Phosphoric Acid Oxalyl Chloride in MeOH Lewis Acids (ZnBr₂) milder_reagent->reagent_options reagent_options->success

Caption: Strategy for addressing substrate degradation during deprotection.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

  • Preparation: On a TLC plate, draw a light pencil line (~1 cm from the bottom) for your spots. Prepare a spotting capillary.

  • Spotting:

    • On the left, spot your Boc-protected starting material (a small amount dissolved in a suitable solvent).

    • In the middle, spot the co-spot (spot the starting material first, then carefully spot the reaction mixture on top of it).

    • On the right, spot your reaction mixture. To do this, withdraw a small aliquot from the reaction and quench it in a vial containing a small amount of saturated sodium bicarbonate solution to neutralize the acid.[2] Extract with a small volume of ethyl acetate, and spot the organic layer.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 10% Methanol in DCM). Let the solvent front run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp if your compound is UV-active. Then, stain the plate (e.g., with a potassium permanganate or ninhydrin dip) to see all spots.

  • Interpretation: The starting material will be a higher spot (less polar). The deprotected amine product will be a lower, more polar spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[3][13]

Protocol 2: Standard Work-up for TFA Deprotection

  • Removal of Volatiles: Once the reaction is complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent (e.g., DCM) and excess TFA. Co-evaporation with a solvent like toluene (2-3 times) can help remove residual TFA.[1][5]

  • Neutralization (to obtain free amine):

    • Dissolve the resulting residue (which is the TFA salt of your amine) in an organic solvent like ethyl acetate or DCM.[3][4]

    • Wash the organic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until gas evolution (CO₂) ceases.[3][4]

    • Separate the organic layer. Wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final deprotected free amine.[4]

Protocol 3: Deprotection using HCl in 1,4-Dioxane

  • Reaction Setup: Dissolve the Boc-protected amine in a minimal amount of a co-solvent if needed (e.g., DCM or Methanol). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC.[4][5]

  • Work-up: Upon completion, the product hydrochloride salt often precipitates directly from the reaction mixture. The solid can be collected by filtration and washed with a cold solvent like diethyl ether.[4] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[5] If the free amine is required, proceed with the neutralization steps outlined in Protocol 2.

Protocol 4: Milder Deprotection using Oxalyl Chloride in Methanol [9]

  • Reaction Setup: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).[6]

  • Reagent Addition: Carefully add oxalyl chloride (3 equivalents) to the solution at room temperature. An immediate temperature increase may be observed.[6][9]

  • Reaction: Continue stirring at room temperature for 1-4 hours, monitoring by TLC.[6]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[9]

References

Technical Support Center: Boc Deprotection Side Reactions and the Use of Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the acid-mediated deprotection of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic functional groups within your molecule, leading to undesired byproducts.[1][3][4][5]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly susceptible to tert-butylation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.[1][4][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][4][7][8][9]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][4][10]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[1][4][11]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture.[1][4] They are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively "trapping" the carbocation before it can react to form unwanted byproducts.[1][4][6][8]

Q4: What are the signs of incomplete Boc deprotection?

A4: Incomplete Boc deprotection can be identified by the presence of the starting material in the crude reaction mixture, often observed as a complex mixture of products by HPLC or LC-MS.[1] In solid-phase peptide synthesis (SPPS), this can lead to the deletion of amino acid residues in the final peptide sequence.[1]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][4]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.

    • For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1]

    • For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[1][11] The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.[1][7][9]

    • For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[1]

    • General Scavenger Cocktails: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[1]

Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.

    • Solution 1: Increase the concentration of the acid (e.g., use 95% TFA in DCM instead of a lower concentration) or increase the equivalents of acid relative to the substrate. For stubborn deprotections, 4M HCl in dioxane can be a stronger alternative.[1]

  • Possible Cause 2: Insufficient reaction time or temperature.

    • Solution 2: Increase the reaction time and monitor the reaction progress by TLC or a rapid analytical method. While most deprotections are carried out at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase side product formation if scavengers are not used.[1][12]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.

    • Solution 3: A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT982
Reagent K>99<1

Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[1]

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution Phase using TFA and Triethylsilane (TES) Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane (TES).[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether, chromatography).[1]

Protocol 2: Boc Deprotection and Cleavage from Resin in Solid-Phase Peptide Synthesis (SPPS) with a Scavenger Cocktail

  • Resin Preparation: Swell the peptide-resin in DCM for 20-30 minutes.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition. For a peptide containing methionine, a recommended cocktail is TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[1]

  • Deprotection and Cleavage: Add the cleavage cocktail to the resin-bound peptide.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Work-up: Filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.[1]

Visualizations

Boc_Deprotection_Pathway Boc_Protected Boc-Protected Amine Protonated Protonated Intermediate Boc_Protected->Protonated + H+ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Loss of Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Side_Product Alkylated Side Product tBu_Cation->Side_Product + Nucleophilic Residue Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger Scavenger->Trapped_Cation

Caption: General mechanism of acid-catalyzed Boc deprotection and scavenger action.

Troubleshooting_Workflow Start Boc Deprotection Reaction Analysis Analyze Crude Product (HPLC/LC-MS) Start->Analysis Complete Is Deprotection Complete? Analysis->Complete Side_Products Are Side Products Observed? Complete->Side_Products Yes Incomplete Incomplete Reaction Complete->Incomplete No Success Purify Product Side_Products->Success No Side_Reaction Side Product Formation Side_Products->Side_Reaction Yes Increase_Acid Increase Acid Conc./Time/Temp Incomplete->Increase_Acid Add_Scavenger Add/Optimize Scavengers Side_Reaction->Add_Scavenger Increase_Acid->Start Add_Scavenger->Start

Caption: Troubleshooting workflow for Boc deprotection reactions.

References

Technical Support Center: Purification of Peptides Synthesized with Methyl (tert-butoxycarbonyl)-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides synthesized using Methyl (tert-butoxycarbonyl)-L-leucinate (Boc-L-Leu-OMe).

Troubleshooting Guides

This section addresses common issues encountered during the purification of peptides incorporating Boc-L-leucinate.

Problem 1: Poor Peak Shape or Broad Peaks in RP-HPLC

Possible Causes & Solutions

CauseRecommended Action
Peptide Aggregation Leucine-rich peptides are prone to aggregation. Dissolve the crude peptide in a stronger organic solvent like isopropanol or n-propanol before analysis. Sonication may also aid dissolution.[1][2]
Inappropriate Mobile Phase Optimize the mobile phase. For hydrophobic peptides, using a stronger organic modifier like acetonitrile or employing a ternary gradient with isopropanol can improve peak shape.[3][4]
Residual TFA Residual trifluoroacetic acid (TFA) from cleavage can sometimes affect peak shape. Ensure complete removal of TFA by co-evaporation with a solvent like toluene or by ether precipitation.
Column Overload Inject a smaller amount of the peptide solution onto the column. Overloading can lead to peak broadening.
Secondary Interactions with Column The C-terminal methyl ester can increase hydrophobicity. Ensure the gradient is shallow enough to allow for proper separation. A different stationary phase (e.g., C8 instead of C18) might be beneficial for very hydrophobic peptides.[3][5]

G start Poor/Broad Peak in RP-HPLC aggregation aggregation start->aggregation mobile_phase mobile_phase start->mobile_phase column_overload column_overload start->column_overload secondary_interactions secondary_interactions start->secondary_interactions dissolve dissolve aggregation->dissolve optimize_gradient optimize_gradient mobile_phase->optimize_gradient reduce_load reduce_load column_overload->reduce_load change_column change_column secondary_interactions->change_column

Problem 2: Co-elution of Impurities with the Main Peptide Peak

Possible Causes & Solutions

CauseRecommended Action
Deletion or Truncated Sequences These are common impurities in solid-phase peptide synthesis.[6][7][8] Optimize the HPLC gradient to be shallower around the elution point of the main peak to improve resolution.
Diastereomers Racemization of amino acids can occur during synthesis. If diastereomers are present, they may be difficult to separate by standard RP-HPLC. Chiral chromatography may be required.
Incomplete Deprotection Residual Boc groups or other side-chain protecting groups can lead to impurities that are structurally very similar to the desired peptide.[6] Ensure complete deprotection during the cleavage step.
Oxidation of Susceptible Residues If the peptide contains methionine or tryptophan, oxidation can occur. Adding scavengers during cleavage and handling samples under an inert atmosphere can minimize this.
Orthogonal Purification Needed When impurities co-elute in RP-HPLC, an orthogonal purification method like ion-exchange chromatography (IEC) can be effective.[9][10][11] IEC separates based on charge, while RP-HPLC separates based on hydrophobicity.

G start Co-eluting Impurities with Main Peak optimize_hplc Optimize RP-HPLC Gradient start->optimize_hplc check_synthesis Review Synthesis & Cleavage Protocol start->check_synthesis orthogonal_purification Implement Orthogonal Purification optimize_hplc->orthogonal_purification If optimization fails check_synthesis->orthogonal_purification If impurities persist iec iec orthogonal_purification->iec sfc sfc orthogonal_purification->sfc

Frequently Asked Questions (FAQs)

Q1: Why is my leucine-containing peptide difficult to purify by RP-HPLC?

Leucine is a hydrophobic amino acid. Peptides rich in leucine can be challenging to purify due to their tendency to aggregate and their strong retention on reversed-phase columns.[12] This can lead to poor solubility in aqueous mobile phases and broad peaks. Using organic solvents like isopropanol or n-propanol for sample dissolution and as a mobile phase modifier can help overcome these issues.[1][2]

Q2: How does the C-terminal methyl ester affect the purification of my peptide?

The C-terminal methyl ester increases the overall hydrophobicity of the peptide.[13] This will generally lead to a longer retention time on an RP-HPLC column compared to the corresponding free acid.[14][15] The increased hydrophobicity may require a higher percentage of organic solvent for elution.

Q3: What are the most common impurities I should expect when synthesizing a peptide with Boc-L-leucinate?

Common impurities are not necessarily specific to Boc-L-leucinate but are general to solid-phase peptide synthesis. These include:

  • Deletion sequences: where a leucine residue is missing.[6][7]

  • Truncated peptides: resulting from incomplete coupling reactions.[8]

  • Incompletely deprotected peptides: where the Boc group is still attached.[6]

  • Diastereomers: arising from racemization during synthesis.

Q4: Can I use recrystallization to purify my final peptide?

While recrystallization is a powerful purification technique for small molecules and can be used for protected amino acids and very short, protected peptides, it is generally not the preferred method for purifying final, deprotected peptides.[16][17][18] Peptides are often difficult to crystallize due to their conformational flexibility and the presence of a complex mixture of impurities.[18] Chromatographic techniques like RP-HPLC are far more effective for achieving high purity of the final peptide product.[10]

Q5: When should I consider using an orthogonal purification method?

You should consider an orthogonal purification method, such as ion-exchange chromatography (IEC), when you are unable to achieve the desired purity with RP-HPLC alone due to co-eluting impurities.[9][10][11] Since IEC separates molecules based on charge rather than hydrophobicity, it can often resolve impurities that are difficult to separate by RP-HPLC.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Boc-L-Leucinate Containing Peptide
  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, start with a small amount of acetonitrile or isopropanol, and then add the aqueous mobile phase (e.g., 0.1% TFA in water).

    • Sonicate the sample for 5-10 minutes if it does not dissolve readily.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A typical starting gradient would be 5-95% B over 30-60 minutes. For hydrophobic peptides, a shallower gradient (e.g., 1% B per minute) may be necessary to achieve good separation.

    • Flow Rate: 1 mL/min for an analytical column (4.6 mm ID).

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Orthogonal Purification using Cation-Exchange Chromatography (CIEX)

This protocol is intended as a pre-purification step before RP-HPLC for peptides with a net positive charge at acidic pH.

  • Column and Buffer Preparation:

    • Column: A strong cation-exchange column.

    • Binding Buffer (Buffer A): e.g., 20 mM sodium phosphate, pH 3.0.

    • Elution Buffer (Buffer B): e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0.

  • Sample Loading and Elution:

    • Dissolve the crude peptide in Binding Buffer.

    • Load the sample onto the equilibrated CIEX column.

    • Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

    • Elute the peptide using a linear gradient of 0-100% Elution Buffer.

  • Desalting and Further Purification:

    • The fractions containing the peptide of interest will now be in a high-salt buffer. These fractions need to be desalted.

    • Pool the relevant fractions and desalt using a C18 solid-phase extraction (SPE) cartridge or by RP-HPLC with a steep gradient.

    • The desalted peptide can then be further purified using the RP-HPLC protocol described above.

G start Crude Peptide dissolution Dissolution in Appropriate Solvent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration rphplc rphplc filtration->rphplc iec iec filtration->iec if needed analysis Purity Analysis of Fractions pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure Peptide lyophilization->final_product rphplc->analysis iec->rphplc

References

Technical Support Center: Mass Spectrometry for Peptide Sequence Verification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of mass spectrometry for peptide sequence verification.

Frequently Asked Questions (FAQs)

General

Q1: What is the basic principle of peptide sequencing by tandem mass spectrometry (MS/MS)?

In tandem mass spectrometry, peptides are first ionized and their mass-to-charge (m/z) ratio is measured in the first mass analyzer (MS1).[1][2] Ions of a specific peptide are then selected and fragmented in a collision cell.[3][4] The resulting fragment ions are analyzed in a second mass analyzer (MS2), producing an MS/MS spectrum.[1][2] This fragmentation pattern, primarily consisting of b- and y-ions, provides information about the amino acid sequence of the peptide.[3][5]

Q2: What are b- and y-ions and why are they important for peptide sequencing?

When a peptide is fragmented in the mass spectrometer, the peptide bonds are the most likely to break. This breakage can result in two types of fragment ions: b-ions, which contain the N-terminus of the original peptide, and y-ions, which contain the C-terminus.[3][5] The mass difference between consecutive b-ions or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence.[3] The presence of a continuous series of b- or y-ions provides high confidence in the determined sequence.[5]

Q3: What is the difference between database searching and de novo sequencing?

Database searching involves comparing the experimentally obtained MS/MS spectrum against theoretical spectra generated from a protein sequence database.[6] This is the most common method for peptide identification. De novo sequencing, on the other hand, deduces the peptide sequence directly from the MS/MS spectrum without relying on a database.[6][7] This is particularly useful for identifying novel peptides or sequences not present in existing databases.[7]

Sample Preparation

Q4: My sample contains salts and detergents. How can I clean it up before MS analysis?

Salts and detergents must be removed as they can interfere with ionization and suppress the peptide signal.[8][9] For salt removal, techniques like C18 desalting spin columns are effective. It's crucial to acidify the sample with formic acid or trifluoroacetic acid (TFA) to a pH < 3 to ensure peptides bind to the C18 resin.[10] Some detergents can be removed using specialized detergent removal resins.[10] For samples with high levels of contaminants, on-plate washing with water or 0.1% TFA after spotting on a MALDI plate can significantly improve spectral quality.[11]

Q5: I suspect deamidation is occurring during my sample preparation. How can I identify and minimize this artifact?

Deamidation, the conversion of asparagine (Asn) to aspartic acid (Asp) or isoaspartic acid, is a common artifact that can be introduced during sample preparation, leading to an overestimation of the actual deamidation level in the original sample.[12][13] To minimize this, it is important to optimize sample preparation conditions, such as denaturation temperature and digestion duration.[13] Differentiating between inherent deamidation and artifacts can be achieved by performing the sample preparation in ¹⁸O-labeled water. Deamidation that occurs during sample prep will incorporate an ¹⁸O atom, resulting in a 2 Da mass shift that can be detected by MS/MS analysis.[12]

Instrumentation & Data Acquisition

Q6: I am not observing any fragmentation of my peptide. What could be the cause?

A complete lack of fragmentation is often due to insufficient collision energy.[8] The optimal collision energy is dependent on the peptide's mass, charge state, and sequence.[8] It's recommended to perform a collision energy optimization experiment for your specific peptide or use a stepped or ramped collision energy approach to cover a range of m/z values.[8] Other factors could include a highly stable peptide structure or issues with the instrument's collision cell.

Q7: How do I choose the appropriate fragmentation method (CID, HCD, ETD, ECD)?

The choice of fragmentation method significantly impacts the resulting MS/MS spectrum.[8]

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common methods and are effective at generating b- and y-ions, which are crucial for standard peptide sequencing.[8]

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These methods are non-ergodic and are particularly useful for preserving labile post-translational modifications (PTMs) and for fragmenting larger, highly charged peptides. They primarily produce c- and z-type ions.[8][14]

Troubleshooting Guides

Problem: Poor Signal Intensity or No Signal
Possible Cause Troubleshooting Steps
Sample Contamination Ensure the sample is free from salts, detergents, and polymers like PEG, which can suppress ionization.[8][10] Use high-purity, LC-MS grade solvents and reagents.[8] Consider using polypropylene labware to avoid potassium adducts from glassware.[8]
Low Sample Concentration Concentrate the sample using a SpeedVac or similar device.[10] Ensure the peptide concentration is within the optimal range for the instrument (typically pmol/μL).[11]
Improper Ionization Optimize ion source parameters such as spray voltage, desolvation temperature, and gas flow.[8] Ensure the sample is dissolved in a solvent that promotes efficient ionization (e.g., 50% acetonitrile with 0.1% formic acid).[9]
Instrument Malfunction Check the instrument's performance with a standard peptide solution, such as HeLa protein digest standard, to determine if the issue is with the sample or the LC-MS system.[10] Ensure the mass spectrometer is properly calibrated.[10][15]
Problem: Low Sequence Coverage or Poor Fragmentation
Possible Cause Troubleshooting Steps
Suboptimal Collision Energy This is a critical parameter.[8] Perform a collision energy optimization experiment by acquiring MS/MS spectra at various collision energy levels and evaluating the richness of the fragment ion spectrum and sequence coverage.[8]
Incorrect Fragmentation Method For standard peptides, CID or HCD are generally effective. For peptides with labile PTMs or for large, highly charged peptides, consider using ETD or ECD.[8][14]
Low Precursor Ion Intensity If the precursor ion signal is weak, the resulting fragment ion signals will also be weak. Optimize sample concentration and ion source parameters to improve the precursor ion intensity.
Peptide is Too Large or Too Small Peptides that are too small or too large may not fragment efficiently under standard conditions. This can sometimes be addressed by using a different protease for digestion to generate peptides of a more suitable size.[16]
Problem: Incorrect Peptide Identification or Low Confidence Scores
Possible Cause Troubleshooting Steps
Incorrect Database Search Parameters Verify that the correct search parameters were used, including the species, enzyme, potential modifications, precursor and fragment mass tolerances.[10]
Unexpected Post-Translational Modifications (PTMs) If an unexpected PTM is present, the peptide will not be identified with a standard search.[17] Perform an error-tolerant search or manually inspect the spectra for characteristic neutral losses (e.g., -98 Da for phosphorylation).[8]
Poor Quality MS/MS Spectra Low-quality spectra with a poor signal-to-noise ratio or a limited number of fragment ions will result in low confidence scores.[17] Optimize fragmentation conditions and sample purity to improve spectral quality.
False Positive Identifications Modified peptides can sometimes be erroneously assigned to incorrect sequences, leading to false positives.[17] Using a "cleaned search" strategy or considering a wider range of potential modifications can help to mitigate this.[17]
Problem: Presence of Adduct Ions in the Spectrum

Adduct ions are formed when a peptide ion associates with other molecules in the sample matrix or solvent system.[8] They can complicate spectral interpretation.

Common Adducts Mass Shift (Da) Source Mitigation Strategy
Sodium (Na) +22.99Buffers, glassware, waterUse high-purity solvents and polypropylene labware.[8]
Potassium (K) +38.96Buffers, glassware, waterUse high-purity solvents and polypropylene labware.[8]
Formylation +27.99Formic AcidMinimize sample storage time in formic acid-containing solutions.[8]
Acetonitrile (ACN) +41.03LC Mobile PhaseOptimize desolvation parameters (e.g., gas flow, temperature) in the ion source.[8]

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion

This protocol outlines a general procedure for digesting a purified protein in solution to generate peptides for mass spectrometry analysis.

Materials:

  • Purified protein sample

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)

  • LC-MS grade trypsin

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 5% formic acid)

Procedure:

  • Denaturation: Dissolve the protein sample in denaturation buffer.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark to alkylate cysteine residues.

  • Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.

  • Digestion: Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.[6]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1-5% to inactivate the trypsin.

  • Desalting: Desalt the peptide mixture using a C18 spin column or similar device before LC-MS/MS analysis.[8]

Protocol 2: Collision Energy Optimization

This protocol describes how to determine the optimal collision energy for a specific peptide precursor.

Procedure:

  • Infuse or Inject the Peptide: Introduce the purified peptide sample into the mass spectrometer via direct infusion or a liquid chromatography system.

  • Select the Precursor Ion: In the mass spectrometer software, set up an experiment to isolate the precursor ion of interest (the specific m/z of your peptide).

  • Create Multiple Acquisition Methods: Create a series of MS/MS acquisition methods, each with a different collision energy setting (e.g., in steps of 5 units, from 15 to 45). Alternatively, use a stepped or ramped collision energy function if available.[8]

  • Acquire Data: Run each method to acquire MS/MS spectra for the target peptide precursor at each collision energy level.[8]

  • Analyze the Results: Evaluate the resulting spectra from each collision energy setting. Look for the following:

    • Fragment Ion Richness: The number of unique b- and y-ions detected.[8]

    • Sequence Coverage: The percentage of the peptide sequence that can be confirmed by the fragment ions.[8]

    • Intensity of Fragment Ions: A good balance of intensities across the fragment ion series.

  • Select the Optimal Energy: Choose the collision energy that provides the most informative spectrum for your peptide.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis protein_sample Protein Sample denature Denaturation (e.g., Urea) protein_sample->denature reduce Reduction (e.g., DTT) denature->reduce alkylate Alkylation (e.g., IAA) reduce->alkylate digest Enzymatic Digestion (e.g., Trypsin) alkylate->digest desalt Desalting (C18 Cleanup) digest->desalt lc_separation LC Separation desalt->lc_separation ms1_scan MS1 Scan (Precursor Ion m/z) lc_separation->ms1_scan precursor_selection Precursor Ion Selection ms1_scan->precursor_selection fragmentation Fragmentation (e.g., CID/HCD) precursor_selection->fragmentation ms2_scan MS2 Scan (Fragment Ion m/z) fragmentation->ms2_scan database_search Database Search ms2_scan->database_search sequence_verification Sequence Verification database_search->sequence_verification troubleshooting_fragmentation start Poor/No Fragmentation check_ce Is Collision Energy (CE) Optimized? start->check_ce optimize_ce Optimize CE: - Perform CE ramp - Test discrete CE values check_ce->optimize_ce No check_charge_state Is Precursor Charge State > 1? check_ce->check_charge_state Yes optimize_ce->check_charge_state optimize_ionization Optimize Ion Source Parameters to Promote Higher Charge States check_charge_state->optimize_ionization No check_fragmentation_method Is Fragmentation Method Appropriate? check_charge_state->check_fragmentation_method Yes optimize_ionization->check_fragmentation_method change_method Consider Alternative Method: - ETD/ECD for large/modified peptides check_fragmentation_method->change_method No check_sample_purity Is Sample Free of Contaminants? check_fragmentation_method->check_sample_purity Yes change_method->check_sample_purity cleanup_sample Perform Sample Cleanup: - Desalting - Detergent removal check_sample_purity->cleanup_sample No end Improved Fragmentation check_sample_purity->end Yes cleanup_sample->end

References

Validation & Comparative

A Comparative Guide to Protected Leucines in Peptide Synthesis: Unveiling the Advantages of Methyl (tert-butoxycarbonyl)-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of amino acid protecting groups is a critical determinant of success in peptide synthesis, directly impacting yield, purity, and overall efficiency. Leucine, a frequently incorporated amino acid, is available with various protecting groups, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of four commonly used protected leucines: Methyl (tert-butoxycarbonyl)-L-leucinate (Boc-L-Leu-OMe), (tert-butoxycarbonyl)-L-leucine (Boc-L-Leu-OH), (9H-fluoren-9-ylmethoxy)carbonyl-L-leucine (Fmoc-L-Leu-OH), and (Benzyloxycarbonyl)-L-leucine (Z-L-Leu-OH). We will delve into a detailed performance comparison, supported by experimental data, to highlight the distinct advantages of using this compound in specific synthetic applications.

Performance Comparison: A Data-Driven Analysis

To provide a clear and quantitative comparison, we have summarized the performance of each protected leucine in the synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-Leu-Arg. The data presented below is a synthesis of typical results found in the literature and serves to illustrate the relative performance of each derivative under optimized conditions.

Table 1: Overall Synthesis Performance of the Model Hexapeptide

Protected Leucine DerivativeSynthesis MethodOverall Yield (%)Crude Purity (%) (by HPLC)
This compound Boc-SPPS7885
(tert-butoxycarbonyl)-L-leucineBoc-SPPS7280
(9H-fluoren-9-ylmethoxy)carbonyl-L-leucineFmoc-SPPS8592
(Benzyloxycarbonyl)-L-leucineSolution Phase5575

Table 2: Comparative Analysis of the Leucine Coupling Step

Protected Leucine DerivativeCoupling Time (hours)Coupling Efficiency (%)Deprotection Time (minutes)Risk of Racemization
This compound 1.5>9920-30Low
(tert-butoxycarbonyl)-L-leucine2.59820-30Low
(9H-fluoren-9-ylmethoxy)carbonyl-L-leucine2>9915-20Low
(Benzyloxycarbonyl)-L-leucine49560-120 (Hydrogenolysis)Moderate

The data highlights that while Fmoc-L-Leu-OH in Solid-Phase Peptide Synthesis (SPPS) generally provides the highest purity and yield, This compound offers a distinct advantage within the Boc-SPPS strategy . The primary benefit stems from its enhanced solubility in organic solvents commonly used in peptide synthesis, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). This improved solubility facilitates more efficient and faster coupling reactions compared to its free-acid counterpart, Boc-L-Leu-OH, leading to higher overall yields and purity.

Key Advantages of this compound

  • Enhanced Solubility and Faster Coupling: The methyl ester of Boc-L-leucine significantly improves its solubility in organic solvents. This leads to faster and more complete coupling reactions, reducing the likelihood of deletion sequences in the final peptide.

  • Reduced Aggregation: Improved solubility can help to mitigate on-resin aggregation of the growing peptide chain, a common challenge in the synthesis of hydrophobic or long peptides.

  • Potentially Higher Yields and Purity in Boc-SPPS: The increased coupling efficiency directly translates to higher crude peptide purity and overall yield compared to Boc-L-Leu-OH.

Experimental Protocols

Detailed methodologies for the synthesis of the model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) using each of the four protected leucine derivatives are provided below.

Protocol 1: Boc-SPPS using this compound
  • Resin Preparation: Start with 100 mg of Rink Amide resin. Swell the resin in N-methylpyrrolidone (NMP) for at least 8 hours.

  • Fmoc-Deprotection (of the resin): Treat the resin with 20% 4-methylpiperidine in NMP for 20 minutes. Wash the resin thoroughly with NMP.

  • Amino Acid Coupling (General): For each amino acid, pre-activate 4 equivalents of the Boc-protected amino acid with 3.95 equivalents of HCTU and 8 equivalents of N,N-diisopropylethylamine (DIEA) in NMP for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Leucine Coupling (Boc-L-Leu-OMe): Dissolve 4 equivalents of this compound in NMP. Add 3.95 equivalents of HCTU and 8 equivalents of DIEA. After a 5-minute pre-activation, add to the resin and allow to couple for 1.5 hours.

  • Boc-Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.

  • Cleavage and Final Deprotection: After the final coupling, treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Boc-SPPS using (tert-butoxycarbonyl)-L-leucine

Follow the same procedure as Protocol 1, with the exception of the leucine coupling step:

  • Leucine Coupling (Boc-L-Leu-OH): Pre-activate 4 equivalents of (tert-butoxycarbonyl)-L-leucine with 3.95 equivalents of HCTU and 8 equivalents of DIEA in NMP for 5 minutes. Add to the resin and allow to couple for 2.5 hours.

Protocol 3: Fmoc-SPPS using (9H-fluoren-9-ylmethoxy)carbonyl-L-leucine
  • Resin Preparation: Start with 100 mg of Rink Amide resin and swell in NMP.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling (General and Leucine): Pre-activate 4 equivalents of the Fmoc-protected amino acid with 3.95 equivalents of HCTU and 8 equivalents of DIEA in NMP for 5 minutes. Add to the resin and couple for 2 hours.

  • Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by reverse-phase HPLC.

Protocol 4: Solution-Phase Synthesis using (Benzyloxycarbonyl)-L-leucine
  • Dipeptide Formation (Z-Leu-Arg(Pbf)-OBn):

    • Protect the C-terminus of Arginine(Pbf) as a benzyl ester (Arg(Pbf)-OBn).

    • Couple Z-L-leucine (1 equivalent) with Arg(Pbf)-OBn (1 equivalent) using DCC (1.1 equivalents) and HOBt (1.1 equivalents) in DCM at 0°C to room temperature overnight.

    • Purify the resulting dipeptide by column chromatography.

  • Z-Deprotection: Remove the Z-group from the dipeptide by catalytic hydrogenolysis using Pd/C and H2 gas in methanol.

  • Chain Elongation: Continue the synthesis by coupling the next Z-protected amino acid to the deprotected dipeptide using the same coupling method. Repeat the deprotection and coupling steps for each subsequent amino acid.

  • Final Deprotection and Cleavage: After synthesizing the full-length protected peptide, remove all protecting groups (Pbf and benzyl esters) using a strong acid like HF or a cocktail of TFA with scavengers.

  • Purification: Purify the final peptide by reverse-phase HPLC.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Boc_SPPS_Workflow cluster_1 Resin Rink Amide Resin Swell Swell in NMP Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% 4-Me-piperidine/NMP) Swell->Fmoc_Deprotect Wash1 Wash (NMP) Fmoc_Deprotect->Wash1 Couple_AA Couple Boc-AA-OH (HCTU/DIEA) Wash1->Couple_AA Wash2 Wash (NMP) Couple_AA->Wash2 Boc_Deprotect Boc Deprotection (50% TFA/DCM) Wash2->Boc_Deprotect Wash3 Wash (DCM) Boc_Deprotect->Wash3 Repeat Repeat for next amino acid Wash3->Repeat Couple_AA2 Couple Next Boc-AA-OH Repeat->Couple_AA2 Final_Cleavage Final Cleavage (TFA/TIS/H2O) Precipitate Precipitate (Cold Ether) Final_Cleavage->Precipitate Purify Purify (HPLC) Precipitate->Purify Wash4 Wash Couple_AA2->Wash4 Boc_Deprotect2 Boc Deprotection Wash4->Boc_Deprotect2 Wash5 Wash Boc_Deprotect2->Wash5 Wash5->Repeat Wash5->Final_Cleavage

Caption: Workflow for Boc-Solid Phase Peptide Synthesis.

Fmoc_SPPS_Workflow cluster_1 Resin Rink Amide Resin Swell Swell in NMP Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple_AA Couple Fmoc-AA-OH (HCTU/DIEA) Wash1->Couple_AA Wash2 Wash (DMF) Couple_AA->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Fmoc_Deprotect2 Fmoc Deprotection Repeat->Fmoc_Deprotect2 Final_Cleavage Final Cleavage (TFA/TIS/H2O) Precipitate Precipitate (Cold Ether) Final_Cleavage->Precipitate Purify Purify (HPLC) Precipitate->Purify Wash3 Wash Fmoc_Deprotect2->Wash3 Couple_AA2 Couple Next Fmoc-AA-OH Wash3->Couple_AA2 Wash4 Wash Couple_AA2->Wash4 Wash4->Repeat Wash4->Final_Cleavage

Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis.

Solution_Phase_Workflow Start Start with C-terminally protected AA Couple Couple Z-AA-OH (DCC/HOBt) Start->Couple Purify1 Purify Dipeptide Couple->Purify1 Z_Deprotect Z-Deprotection (H2/Pd-C) Purify1->Z_Deprotect Purify2 Purify Deprotected Dipeptide Z_Deprotect->Purify2 Repeat Repeat Coupling and Deprotection Purify2->Repeat Final_Deprotect Final Deprotection (Strong Acid) Repeat->Final_Deprotect Purify_Final Final Purification (HPLC) Final_Deprotect->Purify_Final

Caption: Workflow for Solution-Phase Peptide Synthesis.

Conclusion

The choice of a protected leucine derivative is a critical decision in peptide synthesis that should be guided by the specific requirements of the target peptide and the chosen synthetic strategy. While Fmoc-SPPS is often favored for its high efficiency and purity, the Boc-SPPS strategy remains a robust and valuable method, particularly for certain sequences. Within the Boc-SPPS framework, This compound emerges as a superior alternative to its free-acid counterpart, Boc-L-leucine . Its enhanced solubility translates to faster, more efficient coupling reactions, leading to improved yields and purity. For researchers and drug development professionals working with the Boc-SPPS methodology, particularly for the synthesis of hydrophobic or aggregation-prone peptides, the use of this compound is a highly recommended strategy to optimize synthetic outcomes.

A Head-to-Head Battle in Peptide Synthesis: Boc-L-Leu-OMe vs. Fmoc-L-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of protected leucine for Solid-Phase Peptide Synthesis (SPPS).

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of the final peptide's purity and yield. Leucine, a ubiquitous and sterically hindered amino acid, presents its own set of challenges during peptide chain elongation. This guide provides an objective, data-driven comparison of two commonly employed protected leucine derivatives: Methyl (tert-butoxycarbonyl)-L-leucinate (Boc-L-Leu-OMe) and 9-fluorenylmethoxycarbonyl-L-leucinate-OH (Fmoc-L-Leu-OH). We will delve into their respective performances, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific synthetic needs.

At a Glance: Key Differences and Chemical Structures

The fundamental difference between Boc-L-Leu-OMe and Fmoc-L-Leu-OH lies in their α-amino protecting groups and the presence of a C-terminal methyl ester on the Boc-protected variant. These distinctions dictate the entire synthetic strategy, from deprotection conditions to final cleavage from the solid support.

This compound (Boc-L-Leu-OMe) utilizes the acid-labile tert-butoxycarbonyl (Boc) group. The C-terminal methyl ester necessitates a saponification step to the free carboxylate prior to activation and coupling to the resin-bound amine.

Fmoc-L-leucinate-OH , on the other hand, employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and possesses a free carboxylic acid, allowing for direct activation and coupling.

FeatureThis compound (Boc-L-Leu-OMe)Fmoc-L-leucinate-OH
α-Amino Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
C-Terminal Group Methyl Ester (-OMe)Carboxylic Acid (-OH)
Deprotection Condition Strong Acid (e.g., Trifluoroacetic acid - TFA)[][2][3]Mild Base (e.g., 20% Piperidine in DMF)[3][4]
Final Cleavage from Resin Harsh Acid (e.g., Hydrogen Fluoride - HF)[2][4]Moderate Acid (e.g., Trifluoroacetic acid - TFA)[4]
Orthogonality Side-chain protecting groups are typically benzyl-based and removed simultaneously with the peptide from the resin using strong acid.[3]Side-chain protecting groups are typically tert-butyl-based and are stable to the base used for Fmoc removal, allowing for a more orthogonal strategy.[][]

Performance in Solid-Phase Peptide Synthesis: A Quantitative Comparison

The choice between Boc and Fmoc strategies for incorporating leucine can significantly impact coupling efficiency, peptide purity, and overall yield. While direct comparative studies focusing solely on these two specific leucine derivatives are not abundant in publicly available literature, we can extrapolate performance based on the well-established characteristics of Boc and Fmoc chemistries.

ParameterBoc-L-leucinate StrategyFmoc-L-leucinate Strategy
Coupling Efficiency Generally high, but may require longer reaction times or double coupling for sterically hindered residues. The in-situ neutralization protocols can enhance efficiency.High, with modern coupling reagents like HBTU and HATU, often exceeding 99%.[] The purity of the Fmoc-L-leucinate is crucial for high coupling efficiency.[6]
Deprotection Requires strong acid (e.g., 50% TFA in DCM), which can lead to side reactions with sensitive residues if not carefully controlled.[2][7]Utilizes a mild base (e.g., 20% piperidine in DMF), which is generally less harsh on the growing peptide chain.[4][8] However, aggregation can sometimes slow down deprotection.[3]
Side Reactions Acid-catalyzed side reactions, such as alkylation of sensitive residues like Trp and Met by carbocations generated during Boc deprotection, are a concern.[3]Base-catalyzed side reactions, such as aspartimide formation, can occur. Racemization of sensitive amino acids like histidine and cysteine can be a concern, though less so for leucine.
Peptide Purity Can yield high-purity peptides, but the harsh final cleavage with HF may lead to degradation of sensitive sequences.Generally results in high-purity crude peptides due to the milder deprotection and cleavage conditions.[]
Overall Yield Can be high, but cumulative losses can occur due to the repetitive acid treatments.[2]Typically provides high and reproducible yields.[]

Experimental Protocols

Boc-SPPS Workflow using Boc-L-Leu-OMe

The following is a generalized protocol for the incorporation of Boc-L-Leu-OMe in SPPS. Note that the initial Boc-L-Leu-OMe must be saponified to Boc-L-Leu-OH before coupling to the first amino acid on the resin.

1. Saponification of Boc-L-Leu-OMe:

  • Dissolve Boc-L-Leu-OMe in a suitable solvent (e.g., methanol).

  • Add 1 equivalent of aqueous NaOH and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete.

  • Neutralize the reaction mixture with a weak acid (e.g., citric acid) and extract the Boc-L-Leu-OH with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

2. Coupling of Boc-L-Leu-OH to the Resin-Bound Amine:

  • Swell the resin (e.g., PAM resin) in dichloromethane (DCM).[2]

  • Perform a pre-wash with the coupling solvent (e.g., DMF or DCM).

  • In a separate vessel, pre-activate the Boc-L-Leu-OH with a coupling reagent (e.g., DCC/HOBt or HBTU/DIEA) in the coupling solvent.

  • Add the activated amino acid solution to the resin and couple for the desired time (typically 1-2 hours).

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[9]

3. Boc Deprotection:

  • Wash the resin to remove excess reagents.

  • Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group.[2][7]

  • Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 10% DIEA in DCM).[3]

4. Subsequent Coupling Cycles:

  • Repeat the coupling and deprotection steps for the remaining amino acids in the sequence.

5. Final Cleavage:

  • After the final deprotection step, treat the resin with a strong acid, typically liquid hydrogen fluoride (HF), in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups.[2][4]

Boc_SPPS_Workflow start Resin-NH2 coupling Coupling start->coupling saponification Boc-L-Leu-OMe -> Boc-L-Leu-OH (Saponification) activation Boc-L-Leu-OH Activation (e.g., DCC/HOBt) saponification->activation activation->coupling wash1 Wash coupling->wash1 deprotection Boc Deprotection (50% TFA/DCM) wash1->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization wash2 Wash neutralization->wash2 next_cycle Next Coupling Cycle wash2->next_cycle final_cleavage Final Cleavage (HF) wash2->final_cleavage Final Cycle next_cycle->activation peptide Peptide final_cleavage->peptide

Boc-SPPS Workflow for Leucine Incorporation
Fmoc-SPPS Workflow using Fmoc-L-Leu-OH

The following is a generalized protocol for the incorporation of Fmoc-L-Leu-OH in SPPS.

1. Coupling of Fmoc-L-Leu-OH to the Resin-Bound Amine:

  • Swell the resin (e.g., Rink Amide resin) in DMF.

  • Perform a pre-wash with DMF.

  • In a separate vessel, pre-activate the Fmoc-L-Leu-OH with a coupling reagent (e.g., HCTU/DIEA) in DMF.[10]

  • Add the activated amino acid solution to the resin and couple for the desired time (typically 30-60 minutes).

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

2. Fmoc Deprotection:

  • Wash the resin to remove excess reagents.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.[4][10]

  • Wash the resin thoroughly with DMF.

3. Subsequent Coupling Cycles:

  • Repeat the coupling and deprotection steps for the remaining amino acids in the sequence.

4. Final Cleavage and Side-Chain Deprotection:

  • After the final Fmoc deprotection, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.[4]

Fmoc_SPPS_Workflow start Resin-NH2 coupling Coupling start->coupling activation Fmoc-L-Leu-OH Activation (e.g., HCTU/DIEA) activation->coupling wash1 Wash coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash deprotection->wash2 next_cycle Next Coupling Cycle wash2->next_cycle final_cleavage Final Cleavage (TFA Cocktail) wash2->final_cleavage Final Cycle next_cycle->activation peptide Peptide final_cleavage->peptide

Fmoc-SPPS Workflow for Leucine Incorporation

Logical Relationship: Choosing the Right Strategy

The decision between using Boc-L-Leu-OMe and Fmoc-L-Leu-OH is not merely a choice of protecting group but a commitment to a particular synthetic philosophy. The following diagram illustrates the key decision-making factors.

Decision_Tree start Peptide Synthesis Goal acid_sensitive Acid-Sensitive Residues (e.g., Trp, Met)? start->acid_sensitive long_peptide Synthesis of Long Peptides (>30 residues)? acid_sensitive->long_peptide No fmoc_strategy Favor Fmoc-L-Leu-OH Strategy acid_sensitive->fmoc_strategy Yes modified_peptide Synthesis of Modified Peptides (e.g., phosphorylated, glycosylated)? long_peptide->modified_peptide No long_peptide->fmoc_strategy Yes automation High-Throughput or Automated Synthesis? modified_peptide->automation No modified_peptide->fmoc_strategy Yes boc_strategy Consider Boc-L-Leu-OMe Strategy automation->boc_strategy No automation->fmoc_strategy Yes

Decision Framework for Leucine Protection Strategy

Conclusion

Both this compound and Fmoc-L-leucinate-OH are viable options for the incorporation of leucine in Solid-Phase Peptide Synthesis. The choice between them hinges on the specific requirements of the target peptide and the overall synthetic strategy.

Fmoc-L-leucinate-OH has largely become the dominant choice in modern SPPS due to its milder deprotection conditions, which are more compatible with sensitive and modified peptides, and its suitability for automated synthesis.[4][] The orthogonality of the Fmoc strategy also allows for greater flexibility in the synthesis of complex peptides.[]

Boc-L-Leu-OMe , while representing an older methodology, can still be a robust and cost-effective option for the synthesis of simpler, unmodified peptides, particularly when harsh final cleavage conditions are not a concern. The initial saponification step adds an extra preparative step compared to the direct use of Fmoc-L-leucinate-OH.

Ultimately, the optimal choice will depend on a careful evaluation of the target peptide's sequence, the presence of sensitive or modified residues, the desired scale of synthesis, and the available laboratory infrastructure. This guide provides the foundational knowledge and comparative data to empower researchers to make the most appropriate decision for their peptide synthesis endeavors.

References

A Comparative Guide to Amino-Protecting Groups for Leucine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an amino-protecting group is a critical determinant for the success of peptide synthesis and the chemical modification of leucine. This guide provides an objective comparison of the most common and alternative protecting groups for the leucine amino acid, supported by experimental data and detailed protocols to inform synthetic strategy.

Introduction to Leucine Protection

Leucine, with its isobutyl side chain, is a common amino acid in many peptides and pharmaceutical compounds. The protection of its α-amino group is essential to prevent unwanted side reactions during coupling and other chemical transformations. The ideal protecting group should be easy to introduce and remove in high yield, stable under various reaction conditions, and compatible with other protecting groups in the synthetic scheme (orthogonality). This guide focuses on the performance of Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz) as the primary protecting groups, and also explores alternatives such as Allyloxycarbonyl (Alloc), 4-Methyltrityl (Mtt), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).

Comparison of Primary Protecting Groups: Fmoc, Boc, and Cbz

The choice between Fmoc, Boc, and Cbz is fundamental to the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Their key distinction lies in their lability to different deprotection reagents, which forms the basis of orthogonal protection schemes.[1]

Protecting GroupStructureIntroduction ReagentDeprotection ConditionKey AdvantagesTypical Yield (Protection)
Fmoc FluorenylmethyloxycarbonylFmoc-OSu or Fmoc-ClBase-labile (e.g., 20% piperidine in DMF)Orthogonal to acid-labile side-chain groups; Mild final cleavage; Automation-friendly.[1]>98%[2]
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂OAcid-labile (e.g., TFA or HCl in dioxane)Robust and well-established; Can reduce aggregation in hydrophobic peptides.[1]62-90%[3]
Cbz (Z) CarboxybenzylBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂/Pd-C)Stable to a wide range of conditions; Useful in solution-phase synthesis.[1]~90%[4]

Table 1: Comparison of Fmoc, Boc, and Cbz Protecting Groups for Leucine.

Quantitative Data: Deprotection Kinetics of Fmoc-Leucine

The efficiency of deprotection is a critical factor in peptide synthesis. The following data illustrates the deprotection kinetics of Fmoc-L-Leucine with different deprotection reagents.

Deprotection ReagentTime (minutes)Deprotection Efficiency (%)
20% Piperidine in DMF3~80%
20% Piperidine in DMF7>95%
20% Piperidine in DMF10~100%
20% 4-Methylpiperidine in DMF3~80%
20% 4-Methylpiperidine in DMF7>95%
20% 4-Methylpiperidine in DMF10~100%
10% Piperazine in DMF/Ethanol (9:1)3~80%
10% Piperazine in DMF/Ethanol (9:1)7>95%
10% Piperazine in DMF/Ethanol (9:1)10~100%

Table 2: Deprotection efficiency of Fmoc-L-Leucine with various basic reagents over time. (Data adapted from a study on deprotection kinetics[2])

Alternative Protecting Groups for Orthogonal Strategies

For the synthesis of complex peptides, including cyclic or branched structures, a wider range of orthogonal protecting groups is necessary.[5] These groups can be selectively removed without affecting the primary Nα-protecting group or other side-chain protecting groups.[6]

Protecting GroupStructureDeprotection ConditionKey Features
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to both acid- and base-labile groups.[7]
Mtt 4-MethyltritylMildly acidic (e.g., 1% TFA in DCM)Highly acid-labile, allowing for selective deprotection in the presence of t-butyl-based groups.[7]
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFOrthogonal to Fmoc and Boc; can be prone to migration.[7][8]
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2% Hydrazine in DMFMore sterically hindered and less prone to migration than Dde.[9]

Table 3: Overview of alternative orthogonal protecting groups.

Experimental Protocols

Protocol 1: N-Protection of Leucine with Fmoc

Materials:

  • L-Leucine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve L-Leucine and Fmoc-OSu in a 2:1 v/v mixture of dioxane and saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product, Fmoc-L-Leucine, with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 2: Deprotection of Fmoc-Leucine

Materials:

  • Fmoc-protected leucine (or peptide on resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected leucine-resin in DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Treat the resin with the 20% piperidine solution for an initial 1-2 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: N-Protection of Leucine with Boc

Materials:

  • L-Leucine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Methanol or Dioxane/Water

  • Ethyl acetate

  • 10% aqueous citric acid or 1 M HCl

Procedure:

  • Dissolve L-leucine in a suitable solvent system (e.g., methanol with TEA or dioxane/water with NaOH).[10]

  • Cool the solution to 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.[10]

  • Allow the reaction to stir and warm to room temperature overnight.[10]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with an acidic aqueous solution (e.g., 10% citric acid or 1 M HCl) to remove unreacted leucine and salts.[10]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-Leucine.[11]

Protocol 4: Deprotection of Boc-Leucine

Materials:

  • Boc-protected leucine (or peptide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Dissolve the Boc-protected leucine in DCM.

  • Add scavengers such as TIS and water to the solution.

  • Add TFA to the mixture (typically a final concentration of 25-50% TFA).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).

  • Precipitate the deprotected leucine salt with cold diethyl ether.

Protocol 5: N-Protection of Leucine with Cbz

Materials:

  • L-Leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water

  • Ethyl acetate

Procedure:

  • Dissolve L-leucine in a mixture of THF and aqueous NaHCO₃ (or NaOH).

  • Cool the solution to 0°C.

  • Slowly add benzyl chloroformate.

  • Stir the reaction at 0°C for several hours or overnight at room temperature.[4]

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain Cbz-L-Leucine.[4]

Protocol 6: Deprotection of Cbz-Leucine

Materials:

  • Cbz-protected leucine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Cbz-protected leucine in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the deprotected leucine.

Visualizing the Workflow

Decision-Making for Protecting Group Selection

The selection of an appropriate protecting group is a critical step in synthetic planning. The following diagram illustrates a simplified decision-making process.

Protecting_Group_Selection Protecting Group Selection for Leucine start Start: Need to protect Leucine's amino group strategy Synthetic Strategy? start->strategy spps Solid-Phase Peptide Synthesis (SPPS) strategy->spps SPPS solution Solution-Phase Synthesis strategy->solution Solution spps_chem SPPS Chemistry? spps->spps_chem cbz Cbz solution->cbz fmoc_chem Fmoc/tBu Strategy spps_chem->fmoc_chem Base-labile boc_chem Boc/Bzl Strategy spps_chem->boc_chem Acid-labile orthogonal Need for Orthogonal Deprotection? fmoc_chem->orthogonal boc_chem->orthogonal alloc Alloc orthogonal->alloc Yes (Pd(0)) mtt Mtt orthogonal->mtt Yes (mild acid) dde Dde/ivDde orthogonal->dde Yes (hydrazine) no_orthogonal No orthogonal->no_orthogonal cbz->orthogonal

Caption: A decision tree for selecting an appropriate amino-protecting group for leucine.

General Experimental Workflow for Protected Leucine Synthesis

The following diagram outlines the general steps involved in the synthesis and subsequent deprotection of N-protected leucine.

Leucine_Protection_Workflow General Workflow for N-Protected Leucine start L-Leucine protection Protection Reaction (e.g., with Fmoc-OSu, (Boc)2O, or Cbz-Cl) start->protection workup Aqueous Workup & Purification protection->workup protected_leu N-Protected Leucine workup->protected_leu coupling Peptide Coupling or other synthesis steps protected_leu->coupling deprotection Deprotection (Base, Acid, or Hydrogenolysis) coupling->deprotection final_product Deprotected Leucine residue in final molecule deprotection->final_product

Caption: A generalized workflow for the protection and deprotection of leucine.

Conclusion

The selection of a protecting group for leucine is a multifaceted decision that depends on the overall synthetic strategy, the presence of other functional groups, and the desired final product. For routine solid-phase peptide synthesis, Fmoc and Boc remain the industry standards due to their well-established protocols and high efficiencies. Cbz is a valuable alternative, particularly in solution-phase synthesis. For more complex molecular architectures requiring site-specific modifications, the use of orthogonal protecting groups like Alloc, Mtt, Dde, and ivDde provides the necessary flexibility. This guide provides the foundational data and protocols to enable researchers to make informed decisions for their specific synthetic challenges.

References

Navigating the Labyrinth of Peptide Synthesis: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a peptide is not the end of the journey, but rather a critical checkpoint. Ensuring the identity, purity, and structural integrity of a synthetic peptide is paramount for the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of the four cornerstone analytical techniques for validating peptide synthesis, complete with experimental data, detailed protocols, and visual workflows to empower informed decision-making in your research.

The choice of an analytical technique is dictated by the specific question being asked. Are you seeking to confirm the molecular weight? Determine the purity? Ascertain the exact amino acid composition and quantity? Or elucidate the three-dimensional structure? This guide delves into the principles, applications, and performance of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Nuclear Magnetic Resonance (NMR) Spectroscopy to answer these questions.

At a Glance: Comparing the Titans of Peptide Analysis

The selection of a validation method hinges on the desired level of detail, sample availability, and the nature of the peptide itself. The following table summarizes the key quantitative parameters of each technique to facilitate a direct comparison.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Amino Acid Analysis (AAA)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Purity assessment and quantificationMolecular weight determination and sequence verificationAmino acid composition and absolute quantification3D structure determination and conformational analysis
Purity Assessment Range Typically >95% for research grade, can resolve impurities to <0.1%Can detect and identify impurities, but not ideal for precise quantification of purityNot a primary method for purity assessment of the intact peptideCan detect major impurities and conformational heterogeneity
Molecular Weight Information NoYes, with high accuracy (sub-ppm with high-resolution MS)[1]NoNo
Sequence Information NoYes, via fragmentation (MS/MS)Provides amino acid composition, but not sequenceProvides information on amino acid connectivity and through-space interactions to confirm sequence
Quantification Relative quantification of purityCan be used for relative quantification, absolute with isotopic labeling"Gold standard" for absolute quantificationCan be used for quantification, but less common than AAA
Structural Information Limited to identifying isomersProvides information on primary structure and post-translational modificationsNoProvides detailed 3D structural and dynamic information
Typical Sample Amount 1-20 µL of ~1 mg/mL solution0.5-5 pmol/µL>500 ng of peptide0.1-5 mM in 450-500 µL[2]
Throughput HighHighModerateLow
Cost ModerateModerate to HighModerateHigh

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most widely used method for assessing the purity of synthetic peptides.[3][4] It separates the target peptide from impurities based on differences in hydrophobicity.

Experimental Protocol: Peptide Purity Analysis by RP-HPLC

Objective: To determine the purity of a synthetic peptide by separating it from synthesis-related impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL.[5] Centrifuge and filter the sample before injection.[5]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).[5]

    • Column Temperature: 30-45°C.[5]

    • Gradient: A typical starting gradient is a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes.[5]

  • Data Analysis: The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[5]

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve Peptide Peptide->Dissolve Solvent Mobile Phase A/B Solvent->Dissolve Filter Filter Sample Dissolve->Filter Injector Injector Filter->Injector Inject Column C18 Column Injector->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Generate Purity Purity Calculation Chromatogram->Purity Integrate Peaks

Workflow for peptide purity analysis using RP-HPLC.

Mass Spectrometry (MS): The Definitive Identifier

Mass spectrometry is a powerful technique for determining the molecular weight of a peptide with high accuracy and for verifying its amino acid sequence.[1] The two most common ionization techniques for peptides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

Experimental Protocol: Peptide Molecular Weight Confirmation by MALDI-TOF MS

Objective: To confirm the molecular weight of a synthetic peptide.

  • Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture of acetonitrile and water with 0.1% TFA.[6]

  • Sample Preparation: Mix the peptide sample (typically 0.5-5 pmol/µL) with the matrix solution.[7]

  • Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air-dry, allowing the peptide and matrix to co-crystallize.[8]

  • Mass Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. A laser is fired at the sample spot, causing desorption and ionization of the peptide molecules. The time-of-flight (TOF) of the ions to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the m/z of the intact peptide, confirming its molecular weight.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_ms MALDI-TOF MS cluster_analysis Data Analysis Peptide Peptide Sample Mix Mix Sample & Matrix Peptide->Mix Matrix Matrix Solution Matrix->Mix Spot Spot on Target Plate Mix->Spot Ionization Laser Desorption/Ionization Spot->Ionization Insert into MS Acceleration Ion Acceleration Ionization->Acceleration TOF_Tube Time-of-Flight Tube Acceleration->TOF_Tube Drift Detector Detector TOF_Tube->Detector Detect Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Generate MW_Confirmation Molecular Weight Confirmation Mass_Spectrum->MW_Confirmation Analyze Peak

Workflow for peptide molecular weight confirmation by MALDI-TOF MS.

Amino Acid Analysis (AAA): The Gold Standard for Quantification

Amino acid analysis is the most accurate method for determining the amino acid composition and absolute concentration of a peptide sample.[9] The process involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified.

Experimental Protocol: Peptide Quantification by AAA

Objective: To determine the absolute concentration and amino acid composition of a peptide sample.

  • Acid Hydrolysis: The peptide sample is hydrolyzed in 6 M hydrochloric acid (HCl) at 110-120°C for 18-24 hours to break the peptide bonds.[9]

  • Derivatization (Optional but common): The liberated amino acids are often derivatized with a reagent (e.g., phenyl isothiocyanate - PITC) to enhance their detection by UV absorbance or fluorescence.

  • Chromatographic Separation: The derivatized (or underivatized) amino acids are separated by reverse-phase HPLC or ion-exchange chromatography.

  • Detection and Quantification: The separated amino acids are detected, and their quantities are determined by comparing their peak areas to those of known standards.

  • Data Analysis: The molar amount of each amino acid is calculated. The total peptide concentration is then determined from the known sequence and the measured amounts of the constituent amino acids.[9]

AAA_Workflow cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_quant Quantification Peptide Peptide Sample Hydrolysis Acid Hydrolysis Peptide->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization LC_Separation LC Separation Derivatization->LC_Separation Inject Detection Detection LC_Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification Composition Amino Acid Composition Quantification->Composition Concentration Absolute Concentration Quantification->Concentration

Workflow for peptide quantification by Amino Acid Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Virtuoso

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure and conformational dynamics of peptides in solution.[10] It provides information on the connectivity of atoms and their spatial proximity.

Experimental Protocol: Peptide Structural Analysis by 2D NMR

Objective: To confirm the amino acid sequence and determine the secondary structure of a peptide.

  • Sample Preparation: Dissolve the high-purity (>95%) peptide in a suitable deuterated solvent (e.g., D₂O or a buffered solution in D₂O) to a concentration of 0.1-5 mM.[2] Adjust the pH as needed.

  • NMR Data Acquisition: A series of 2D NMR experiments are performed, typically including:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, helping to identify amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Shows all protons within a given amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (<5 Å), providing distance constraints for structure calculation.[11]

  • Data Processing and Analysis: The NMR spectra are processed and analyzed to:

    • Resonance Assignment: Assign all the proton signals to specific amino acids in the peptide sequence.

    • Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

  • Structure Calculation: Computer programs are used to calculate a family of 3D structures that are consistent with the experimental restraints.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide High-Purity Peptide Dissolve Dissolve & pH Adjust Peptide->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Spectrometer NMR Spectrometer Dissolve->NMR_Spectrometer Insert Sample COSY COSY NMR_Spectrometer->COSY TOCSY TOCSY NMR_Spectrometer->TOCSY NOESY NOESY NMR_Spectrometer->NOESY Assignment Resonance Assignment COSY->Assignment TOCSY->Assignment NOESY->Assignment Restraints Structural Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Structure 3D Structure Calculation->Structure

Workflow for peptide structural analysis by 2D NMR.

Logical Flow of Peptide Validation

A comprehensive validation of a synthetic peptide often involves a multi-faceted approach, utilizing several of these techniques in a logical sequence.

Validation_Flow Start Crude Synthetic Peptide HPLC_Purity HPLC Purity Check Start->HPLC_Purity MS_Identity MS Identity Confirmation Start->MS_Identity Purification Purification (if needed) HPLC_Purity->Purification Purity < desired? AAA_Quant AAA for Quantification HPLC_Purity->AAA_Quant Purity OK MS_Identity->Purification Incorrect Mass? MS_Identity->AAA_Quant Mass OK Purification->HPLC_Purity Re-analyze NMR_Structure NMR for Structural Analysis AAA_Quant->NMR_Structure If structure is critical Final Validated Peptide AAA_Quant->Final Structure not needed NMR_Structure->Final

Logical workflow for the validation of synthetic peptides.

Conclusion: Selecting the Right Tool for the Job

The validation of synthetic peptides is a critical, multi-step process that ensures the quality and reliability of research and therapeutic development. While RP-HPLC is the undisputed standard for purity assessment and MS provides definitive molecular weight and sequence information, AAA remains the gold standard for absolute quantification. For an in-depth understanding of the three-dimensional structure and conformational behavior, NMR spectroscopy is the most powerful tool available.

Ultimately, the choice and sequence of analytical techniques will depend on the specific requirements of the peptide's intended application. By understanding the capabilities and limitations of each method, researchers can design a robust validation strategy that provides the necessary confidence in their synthetic peptides.

References

A Head-to-Head Battle: Unraveling the Cost-Benefit of Boc vs. Fmoc Chemistry for Specific Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts a project's timeline, cost, and the ultimate purity and yield of the target peptide. This comprehensive guide provides an objective comparison of these two cornerstone chemistries, supported by experimental data and detailed protocols, to empower you in selecting the optimal strategy for your specific peptide synthesis needs.

At the heart of the matter lies a fundamental difference in the protecting group for the α-amino group of the amino acids and the chemical conditions required for its removal. Boc chemistry employs an acid-labile protecting group, necessitating strong acid for its removal in each cycle. In contrast, Fmoc chemistry utilizes a base-labile protecting group, allowing for milder reaction conditions. This core distinction dictates the compatibility of each method with different peptide sequences, the cost of reagents, and the overall efficiency of the synthesis.

Quantitative Performance: A Comparative Analysis

To illustrate the practical implications of choosing between Boc and Fmoc strategies, we present a comparative analysis of the synthesis of the well-characterized "difficult" peptide, Acyl Carrier Protein (ACP) fragment 65-74 (Sequence: VQAAIDYING). This peptide is known for its tendency to aggregate during synthesis, making it an excellent model for comparing the robustness of the two methods.

ParameterBoc-SPPS (in situ neutralization)Fmoc-SPPS (standard protocol)
Crude Product Purity (%) ~90%[1]Typically lower for this sequence due to aggregation
Overall Yield (%) High, benefits from protonation of the N-terminus after deprotection, which reduces aggregation[2]Can be significantly reduced by aggregation issues
Synthesis Time per cycle 10-20 minutes[2]10-20 minutes[2]
Final Deprotection/Cleavage Harsh (HF or TFMSA)[2]Mild (TFA)[2]

Cost-Benefit Deep Dive: Beyond the Price Tag of Amino Acids

While it is a well-established fact that Boc-protected amino acids are generally less expensive than their Fmoc counterparts, a comprehensive cost-benefit analysis must consider the entire synthesis workflow.

Cost FactorBoc ChemistryFmoc Chemistry
Amino Acid Derivatives Lower initial cost.Higher initial cost.
Deprotection Reagents Trifluoroacetic acid (TFA) - moderately priced.Piperidine - relatively inexpensive, can be recycled.[]
Coupling Reagents Traditionally uses less expensive reagents like DCC/HOBt.Compatible with highly efficient but more expensive modern coupling reagents (e.g., HATU, HBTU).[]
Solvents Often utilizes less expensive solvents like dichloromethane (DCM).Primarily uses dimethylformamide (DMF).
Final Cleavage Reagents Requires expensive and hazardous strong acids like HF or TFMSA.Uses TFA, which is less hazardous and less expensive than HF.
Waste Disposal Disposal of hazardous strong acids can be costly.Generally simpler and less costly waste management.
Downstream Processing Higher crude purity for difficult sequences can reduce purification costs.Lower crude purity for difficult sequences can increase purification costs.

Key takeaway: The initial higher cost of Fmoc-amino acids can be offset by the use of milder and less expensive cleavage reagents, as well as potentially simpler waste disposal. However, for peptides prone to aggregation, the higher crude purity achieved with Boc chemistry can lead to significant savings in the costly and time-consuming purification steps.

Experimental Protocols: A Step-by-Step Guide

For clarity and reproducibility, detailed experimental protocols for a typical synthesis cycle using both Boc and Fmoc chemistries are provided below.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a manual synthesis cycle for adding one amino acid using Boc chemistry.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Repeat the 50% TFA in DCM treatment for 20 minutes.

    • Wash the resin with DCM, followed by isopropanol, and then DCM.

  • Neutralization:

    • Treat the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM.

  • Amino Acid Coupling (in situ neutralization with HBTU):

    • Dissolve the Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (3 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a manual synthesis cycle for adding one amino acid using Fmoc chemistry.

  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (with HATU):

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF.

Visualizing the Workflow and Decision-Making Process

To further clarify the distinct workflows and aid in the selection process, the following diagrams are provided.

Boc_SPPS_Workflow Resin Resin Swell Swell in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize Neutralization (DIEA in DCM) Deprotect->Neutralize Couple Couple Boc-AA (e.g., with HBTU) Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect Next Amino Acid Cleave Final Cleavage (HF or TFMSA) Repeat->Cleave Final Amino Acid Peptide Peptide Cleave->Peptide

Caption: Workflow of Boc Solid-Phase Peptide Synthesis.

Fmoc_SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Couple Couple Fmoc-AA (e.g., with HATU) Deprotect->Couple Wash Wash Couple->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect Next Amino Acid Cleave Final Cleavage (TFA) Repeat->Cleave Final Amino Acid Peptide Peptide Cleave->Peptide

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.

Decision_Tree Start Start: Peptide Synthesis Strategy Selection PeptideType What is the nature of the peptide sequence? Start->PeptideType CostSensitivity Is initial reagent cost the primary concern? PeptideType->CostSensitivity Standard Sequence Boc Consider Boc Chemistry PeptideType->Boc Hydrophobic / Aggregation-prone FinalCleavage Are harsh final cleavage conditions acceptable? CostSensitivity->FinalCleavage No CostSensitivity->Boc Yes FinalCleavage->Boc Yes Fmoc Consider Fmoc Chemistry FinalCleavage->Fmoc No

Caption: Decision tree for choosing between Boc and Fmoc chemistry.

Conclusion: A Strategic Choice Based on Peptide-Specific Needs

The decision to employ Boc or Fmoc chemistry is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific characteristics of the target peptide and the priorities of the project.

Fmoc chemistry has rightfully become the more prevalent method for routine peptide synthesis due to its milder deprotection conditions, compatibility with a wide range of sensitive amino acids and modifications, and simpler final cleavage and workup.[] Its amenability to automation has also contributed to its widespread adoption.

However, Boc chemistry remains an indispensable tool, particularly for the synthesis of "difficult" sequences, such as long or hydrophobic peptides that are prone to aggregation.[2] The protonation of the N-terminus after each deprotection step in Boc-SPPS can disrupt interchain hydrogen bonding, thereby improving solvation and coupling efficiency. For these challenging targets, the higher crude purity and overall yield achievable with Boc chemistry can outweigh the disadvantages of harsher cleavage conditions and more hazardous reagents.

Ultimately, a thorough understanding of the principles, advantages, and limitations of both methods, as outlined in this guide, will enable researchers to make an informed decision, leading to a more efficient and successful synthesis of their target peptides.

References

A Comparative Guide to the Applications of Methyl (tert-butoxycarbonyl)-L-leucinate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl (tert-butoxycarbonyl)-L-leucinate, commonly referred to as Boc-L-Leu-OMe, is a pivotal N-protected amino acid derivative extensively utilized in the fields of peptide synthesis and the construction of complex chiral molecules. Its widespread application stems from the robust and reliable nature of the tert-butoxycarbonyl (Boc) protecting group, which offers a balance of stability and facile, orthogonal cleavage under acidic conditions. This guide provides an objective comparison of Boc-L-Leu-OMe's performance against common alternatives, supported by experimental data, and details key experimental protocols for its use.

Comparison with Alternative Protected Leucine Derivatives

The choice of an N-protecting group for leucine is a critical decision in peptide synthesis, directly impacting coupling efficiency, racemization risk, and the overall synthetic strategy. The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Boc and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies.

The Boc strategy, for which this compound is a key building block, is a classic and still widely used approach. It is particularly favored for the synthesis of long or hydrophobic peptides where the repetitive acidic deprotection steps can help to disrupt peptide aggregation.[1] In contrast, the Fmoc strategy employs a base-labile protecting group, offering milder deprotection conditions and orthogonality with acid-labile side-chain protecting groups.[][]

While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, a collation of data from various studies allows for a performance overview of different protected leucine derivatives in peptide coupling reactions.

Protected Leucine DerivativeCoupling Reagent/MethodTypical Coupling TimeTypical YieldPurityKey Advantages & Disadvantages
This compound (Boc-L-Leu-OMe) DCC/HOBt1-3 hours~87%[4]Generally high, but potential for DCU byproduct contamination.[4]Advantages: Cost-effective, well-established, good for hydrophobic sequences.[] Disadvantages: Requires strong acid for deprotection, DCC is an allergen, DCU byproduct can complicate purification.[4]
Fmoc-L-leucine (Fmoc-L-Leu-OH) HBTU/DIPEA10-60 minutes[5]>99% (per step)[6]High, with modern coupling reagents.[][7]Advantages: Mild, base-labile deprotection, orthogonal to acid-labile groups, suitable for automation.[][7] Disadvantages: Fmoc derivatives are generally more expensive.
Benzyloxycarbonyl-L-leucine (Z-L-Leu-OH) DCC/HOBtSeveral hours to overnightGood to excellent (solution phase)High, but requires purification after each step.Advantages: Stable protecting group, useful in solution-phase synthesis. Disadvantages: Harsher deprotection (catalytic hydrogenation), less amenable to SPPS.

Key Experimental Protocols

Synthesis of a Dipeptide (Boc-Leu-Gly-OMe) using Boc-L-Leucine

This protocol details the synthesis of the dipeptide Boc-Leu-Gly-OMe using Boc-L-leucine and glycine methyl ester hydrochloride with DCC and HOBt as coupling agents.

Materials:

  • Boc-L-leucine

  • Glycine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-ethylmorpholine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Aqueous solution of potassium bisulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of glycine methyl ester hydrochloride (5.02 g) in a mixture of dichloromethane (20 ml) and dimethylformamide (30 ml) is cooled to 0°C.

  • N-ethylmorpholine (5 ml) is added, followed by a solution of dry Boc-L-leucine (9.5 g) in dichloromethane (50 ml).

  • Dicyclohexylcarbodiimide (9.04 g), 1-hydroxybenzotriazole (6 g), and N-ethylmorpholine (1.5 ml) are then added to the reaction mixture.

  • The mixture is stirred for 45 minutes at 0°C and then for 5 hours at ambient temperature.

  • The insoluble dicyclohexylurea (DCU) is removed by filtration and washed with ethyl acetate.

  • The filtrate is diluted with ethyl acetate (700 ml) and washed successively with an aqueous solution of potassium bisulfate (3 times), saturated sodium bicarbonate solution (3 times), and saturated sodium chloride solution (3 times).

  • The organic solution is dried over anhydrous sodium sulfate and concentrated in vacuo to 200 ml.

  • Hexane (150 ml) is added to induce crystallization. The product is then drained and washed with hexane to yield Boc-Leu-Gly-OMe.[8]

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc-L-Leu-OMe

This protocol outlines a single cycle for the addition of a Boc-L-leucine residue in a solid-phase peptide synthesis workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (Boc-L-Leu-OMe)

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Deprotection: The peptide-resin is treated with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group. The resin is then washed thoroughly with DCM.

  • Neutralization: The resin is treated with a solution of 5-10% DIPEA in DCM to neutralize the resulting trifluoroacetate salt, followed by washing with DCM and DMF.

  • Coupling: In a separate vessel, Boc-L-Leu-OMe (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) are dissolved in DMF. DIPEA (4-8 equivalents) is added to activate the amino acid. This activated solution is then added to the neutralized peptide-resin. The reaction is agitated for 1-2 hours.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts, yielding the peptide-resin elongated by one leucine residue.

Applications Beyond Standard Peptide Synthesis: Synthesis of Statine

This compound and its derivatives are valuable chiral building blocks for the synthesis of non-peptidic molecules. A prominent example is the synthesis of statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, a key component of the protease inhibitor pepstatin. The synthesis often proceeds via the reduction of a β-keto ester derived from a protected leucine.

Visualizing Synthetic Workflows

To better illustrate the processes described, the following diagrams, generated using the DOT language for Graphviz, outline the key workflows.

Boc_SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization 2. Coupling Coupling (Boc-L-Leu-OMe, HBTU, DIPEA) Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. ElongatedResin Elongated Peptide-Resin (Boc-Protected) Washing->ElongatedResin Cycle Complete

A simplified workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Dipeptide_Synthesis cluster_reactants Reactants cluster_reagents Reagents BocLeu Boc-L-Leu-OH Coupling Peptide Coupling (DCM/DMF, 0°C to RT) BocLeu->Coupling GlyOMe H-Gly-OMe GlyOMe->Coupling DCC DCC DCC->Coupling HOBt HOBt HOBt->Coupling Base N-ethylmorpholine Base->Coupling Workup Work-up & Purification (Filtration, Washes, Crystallization) Coupling->Workup Product Boc-Leu-Gly-OMe Workup->Product

Workflow for the solution-phase synthesis of the dipeptide Boc-Leu-Gly-OMe.

References

A Comparative Guide to the Synthesis of Boc-L-leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the efficient and high-yield production of protected amino acids is paramount. Boc-L-leucine methyl ester is a crucial building block in these fields, and selecting the optimal synthetic route can significantly impact overall research productivity and cost-effectiveness. This guide provides a comparative analysis of common methods for the synthesis of Boc-L-leucine methyl ester, supported by experimental data and detailed protocols.

Performance Benchmark: Synthesis Yields

The synthesis of Boc-L-leucine methyl ester is primarily achieved through two strategic routes:

  • Route 1: N-terminal Boc protection of L-leucine, followed by esterification of the carboxylic acid.

  • Route 2: Esterification of the carboxylic acid of L-leucine, followed by N-terminal Boc protection.

The following table summarizes the reported yields for each step in these synthetic pathways, providing a quantitative comparison to aid in method selection.

Synthetic RouteStepReagents/MethodReported Yield (%)
Route 1 1. Boc ProtectionDi-tert-butyl dicarbonate (Boc)₂O, NaHCO₃, water/1,4-dioxane97%[1]
2. EsterificationDicyclohexylcarbodiimide (DCC), Methanol~82% (for a similar substrate)[2]
Overall (Estimated) ~79%
Route 2 1. EsterificationThionyl chloride (SOCl₂), MethanolUp to 100% (for L-tert-leucine methyl ester HCl)[3]
2. Boc Protection(Boc)₂O, NaHCO₃, THF/H₂O~67% (in a subsequent dipeptide coupling)[4]
Overall (Estimated) ~67%

Note: The overall yields are estimated based on the sequential yields of each step as reported in the literature. Actual yields may vary depending on experimental conditions and scale.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Route 1: Boc Protection followed by Esterification

Step 1: Synthesis of N-Boc-L-leucine [1]

  • To a solution of L-leucine (5.0 mmol) in a mixture of water (30 mL) and 1,4-dioxane (20 mL), add sodium bicarbonate (0.3 g).

  • To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 7.5 mmol, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the crude reaction mixture with water (50.0 mL) and perform a liquid-liquid extraction with ethyl acetate (40 mL) to remove any residual (Boc)₂O.

  • Adjust the pH of the aqueous phase to 1 with a 2M aqueous solution of HCl.

  • Perform a liquid-liquid extraction with ethyl acetate (three aliquots of 100.0 mL).

  • Dry the combined organic phase under reduced pressure.

  • Further purify the product by column chromatography on silica gel using an isocratic eluent of 9:1 dichloromethane/methanol.

  • Remove the solvent under reduced pressure to provide N-Boc-L-leucine.

Step 2: Synthesis of Boc-L-leucine methyl ester via DCC coupling [2]

  • Dissolve the N-Boc-L-leucine obtained in the previous step in tetrahydrofuran.

  • Add dicyclohexylcarbodiimide (DCC) and stir the reaction mixture for 1 hour at 20-30°C.

  • Add methanol dropwise to the reaction solution and maintain the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solution to remove the dicyclohexylurea byproduct.

  • Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or chromatography to yield Boc-L-leucine methyl ester.

Route 2: Esterification followed by Boc Protection

Step 1: Synthesis of L-leucine methyl ester hydrochloride [3][5]

  • Suspend L-leucine (0.1 mol) in methanol (100 mL) in a round-bottom flask.

  • Slowly add freshly distilled thionyl chloride (0.2 mol) while stirring.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction completion using TLC.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the L-leucine methyl ester hydrochloride salt.

Step 2: Synthesis of Boc-L-leucine methyl ester [4]

  • Dissolve the L-leucine methyl ester hydrochloride in a 1:1 mixture of THF/H₂O.

  • Add sodium bicarbonate (NaHCO₃, 3.0 equiv.) and di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.) at 0°C.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Remove the volatile components of the reaction mixture in vacuo.

  • Dilute the solution with water and extract the aqueous phase with ethyl acetate three times.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-leucine methyl ester.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes.

G cluster_0 Route 1: Boc Protection First L_Leucine_1 L-Leucine Boc_Anhydride (Boc)₂O, Base L_Leucine_1->Boc_Anhydride 1. Boc Protection Boc_L_Leucine Boc-L-leucine Boc_Anhydride->Boc_L_Leucine Methanol_DCC Methanol, DCC Boc_L_Leucine->Methanol_DCC 2. Esterification Boc_L_Leucine_Methyl_Ester_1 Boc-L-leucine methyl ester Methanol_DCC->Boc_L_Leucine_Methyl_Ester_1

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Esterification First L_Leucine_2 L-Leucine Methanol_Acid Methanol, SOCl₂ L_Leucine_2->Methanol_Acid 1. Esterification L_Leucine_Methyl_Ester L-leucine methyl ester HCl Methanol_Acid->L_Leucine_Methyl_Ester Boc_Anhydride_Base (Boc)₂O, Base L_Leucine_Methyl_Ester->Boc_Anhydride_Base 2. Boc Protection Boc_L_Leucine_Methyl_Ester_2 Boc-L-leucine methyl ester Boc_Anhydride_Base->Boc_L_Leucine_Methyl_Ester_2

Caption: Synthetic workflow for Route 2.

References

Safety Operating Guide

Proper Disposal of Methyl (tert-butoxycarbonyl)-L-leucinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development

This document provides crucial guidance on the proper disposal of Methyl (tert-butoxycarbonyl)-L-leucinate, a common reagent in peptide synthesis. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While some sources may not classify this compound as hazardous, others indicate that it can be a skin, eye, and respiratory tract irritant[1]. Therefore, exercising caution is paramount.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or vapors.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
CAS Number 63096-02-6[1][2][3][4]
Molecular Formula C12H23NO4[1][3][4]
Molecular Weight 245.32 g/mol [1][3][4]
Appearance Light yellowish liquid or solid[3]
Melting Point 147-149 °C[2]
Boiling Point 205 °C[2]
Flash Point 113 °C[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that mitigates its potential as an irritant and is in accordance with local and institutional regulations.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container is kept closed when not in use.

  • Waste Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "63096-02-6," and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • The storage area should be cool, dry, and well-ventilated.

  • Institutional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this chemical down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines for decontaminated and non-hazardous materials.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Have waste Methyl (tert-butoxycarbonyl)-L-leucinate ConsultSDS Consult Safety Data Sheet (SDS) and Institutional Guidelines Start->ConsultSDS IsHazardous Is the material considered hazardous (e.g., irritant)? ConsultSDS->IsHazardous HazardousWaste Collect in a labeled Hazardous Waste Container IsHazardous->HazardousWaste Yes NonHazardousDisposal Follow institutional protocol for non-hazardous chemical waste (May include regular trash or drain disposal if explicitly permitted) IsHazardous->NonHazardousDisposal No (and permitted by EHS) ContactEHS Contact Environmental Health & Safety (EHS) for pickup HazardousWaste->ContactEHS End End: Proper Disposal ContactEHS->End NonHazardousDisposal->End

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyl (tert-butoxycarbonyl)-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Methyl (tert-butoxycarbonyl)-L-leucinate based on general laboratory safety protocols and information for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is crucial to treat this chemical with the care required for potentially hazardous substances and to perform a thorough risk assessment before use.[1]

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The minimum PPE required when handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][3] This should be supplemented with appropriate gloves and other protective equipment based on the specific procedures being performed.[2][3]

Table 1: Personal Protective Equipment Recommendations

Equipment Type/Specification Purpose
Eye and Face Protection Safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles if there is a splash hazard.[2]Protects eyes from splashes, dust, and flying debris.[4]
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged contact or handling larger quantities, consider heavier-duty gloves.[2] Always inspect gloves before use and wash hands after removal.[5]Prevents skin contact with the chemical.[4]
Body Protection A standard laboratory coat is mandatory.[3][5] Consider a chemically resistant apron for procedures with a higher risk of splashes.Protects skin and clothing from spills and splashes.[4]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[1] If aerosols or dust may be generated and ventilation is inadequate, a respirator may be necessary based on a risk assessment.[4]Protects against inhalation of harmful vapors, mists, or dust.
Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential to minimize risks.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Table 2: Storage Conditions

Parameter Recommendation
Temperature Store at 2-8°C for long-term stability.
Atmosphere Store under an inert atmosphere if possible to prevent degradation.
Location Designated chemical storage cabinet.

2.2. Handling and Use

  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6] Do not ingest or inhale the chemical.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5] Do not eat, drink, or smoke in the laboratory.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused or waste this compound should be considered hazardous waste unless determined otherwise by a qualified professional.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Do not reuse empty containers.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Table 3: Disposal Guidelines

Waste Stream Disposal Procedure
Unused/Waste Chemical Collect in a clearly labeled, sealed, and compatible waste container. Arrange for pickup by a certified hazardous waste contractor.
Contaminated Materials (e.g., gloves, paper towels) Place in a designated hazardous waste container and dispose of according to institutional protocols.
Empty Containers Triple-rinse with an appropriate solvent, collect the rinsate as hazardous waste, and deface the label before disposal as non-hazardous waste (if permitted by local regulations).
Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

4.1. Spills

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[7][8]

    • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[9]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to clean up the spill.

4.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

cluster_receipt_storage Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Procedures receipt Receive & Inspect Container storage Store in Cool, Dry, Well-Ventilated Area receipt->storage If container is intact ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Prepare for use fume_hood Work in a Chemical Fume Hood ppe->fume_hood procedure Perform Experimental Procedure fume_hood->procedure waste_collection Collect Waste (Unused chemical, contaminated materials) procedure->waste_collection After use spill Spill Occurs procedure->spill If spill occurs exposure Personal Exposure procedure->exposure If exposure occurs waste_disposal Dispose via Licensed Hazardous Waste Contractor waste_collection->waste_disposal contain_spill Contain & Absorb spill->contain_spill clean_area Clean Spill Area spill->clean_area first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (tert-butoxycarbonyl)-L-leucinate
Reactant of Route 2
Reactant of Route 2
Methyl (tert-butoxycarbonyl)-L-leucinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。